Technical Documentation Center

(S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Asymmetric Synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and API Development Professionals Executive Summary In modern drug discovery, chiral homoallylic amines serve as indispensable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and API Development Professionals

Executive Summary

In modern drug discovery, chiral homoallylic amines serve as indispensable building blocks for the synthesis of complex nitrogen-containing heterocycles, including piperidines, pyrrolidines, and complex alkaloids. (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a highly specialized chiral intermediate. The strategic placement of a fluorine atom at the para-position and a methyl group at the ortho-position of the phenyl ring provides unique physicochemical and pharmacokinetic advantages, such as metabolic stability against cytochrome P450 oxidation and restricted conformational rotation.

This whitepaper provides an in-depth technical guide to the physicochemical properties, structural rationale, and robust, self-validating synthetic methodologies for this specific enantiomer, grounded in state-of-the-art asymmetric synthesis protocols [1].

Structural Rationale and Physicochemical Properties

Causality in Structural Design

The molecular architecture of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is engineered for specific interactions in medicinal chemistry:

  • 4-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen. Due to the high strength of the C-F bond, it effectively blocks para-hydroxylation by hepatic CYP450 enzymes, significantly increasing the biological half-life of downstream active pharmaceutical ingredients (APIs).

  • 2-Methyl Substitution: The ortho-methyl group induces a severe steric clash with the benzylic amine substituent. This restricts the dihedral angle rotation around the Caryl​−Calpha​ bond, effectively "freezing" the molecule into a bioactive conformation. This conformational restriction is critical for achieving high selectivity in deep, narrow binding pockets, such as kinase hinge regions.

  • Homoallylic Terminal Alkene: The but-3-enyl chain provides a versatile synthetic handle. It can undergo ring-closing metathesis (RCM) to form cyclic amines, oxidative cleavage (via ozonolysis or Lemieux-Johnson oxidation) to yield unnatural β -amino acids, or hydroboration-oxidation to form functionalized amino-alcohols.

Quantitative Physicochemical Data

Due to the highly specific nature of this chiral intermediate, empirical thermodynamic data is often proprietary. The table below synthesizes known registry data with high-confidence cheminformatics predictions (calculated via standard consensus algorithms for homoallylic amines).

PropertyValue / Description
IUPAC Name (1S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.24 g/mol
CAS Registry Number 1270381-77-5 (General/Racemic)[2]
Predicted pKa (Amine) 8.9 – 9.2 (Basic primary amine)
Predicted LogP 2.85 (Lipophilic)
Estimated Boiling Point ~ 235 °C at 760 mmHg
Density ~ 1.02 g/cm³
Physical State Pale yellow to colorless oil (at 25 °C)

Asymmetric Synthesis via Ellman's Auxiliary

The gold standard for synthesizing chiral homoallylic amines is the use of Ellman's chiral tert-butanesulfinamide[1, 3]. This methodology is preferred over traditional chiral resolution because it provides absolute stereocontrol through a highly predictable transition state.

Experimental Protocol: Step-by-Step Methodology

The synthesis of the (S)-enantiomer requires the use of (R)-tert-butanesulfinamide to direct the nucleophilic attack of the allyl group onto the Re-face of the imine.

Step 1: Condensation (Imine Formation)

  • Procedure: To a solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.05 eq) and Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq). Stir at room temperature for 12 hours.

  • Causality: Sulfinamides are significantly less nucleophilic than standard primary amines. Ti(OEt)4​ is required as both a strong Lewis acid to activate the carbonyl and a highly effective water scavenger to drive the equilibrium toward the imine without hydrolyzing the sensitive sulfinamide [1].

Step 2: Diastereoselective Allylation

  • Procedure: Cool the crude N-sulfinyl imine solution to -78 °C. Dropwise, add allylmagnesium bromide (2.0 eq, 1.0 M in ether). Stir for 4 hours at -78 °C, then quench with saturated aqueous NH4​Cl .

  • Causality: The reaction must be maintained at -78 °C to maximize the energetic difference between the competing diastereomeric transition states. The Grignard reagent coordinates with the sulfinyl oxygen in a six-membered Zimmerman-Traxler-type chair transition state, locking the conformation and forcing the allyl group to attack exclusively from the less sterically hindered face, yielding a diastereomeric excess ( de ) of >98% [4].

Step 3: Acid-Mediated Deprotection

  • Procedure: Isolate the homoallylic sulfinamide. Dissolve in methanol and treat with 4M HCl in dioxane (2.0 eq) for 1 hour at room temperature. Concentrate under vacuum to yield the (S)-amine hydrochloride salt.

  • Causality: The sulfinyl group is highly acid-labile. Methanol acts as a nucleophile to trap the cleaved sulfinyl byproduct as methyl tert-butanesulfinate, preventing recombination and ensuring a clean conversion to the free amine.

SynthWorkflow A 4-Fluoro-2-methylbenzaldehyde C Chiral N-Sulfinyl Imine A->C B (R)-tert-Butanesulfinamide Ti(OEt)4, THF B->C Condensation E (R,S)-Homoallylic Sulfinamide (de > 98%) C->E Diastereoselective Allylation D Allylmagnesium Bromide -78°C, THF D->E G (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine E->G Auxiliary Cleavage F 4M HCl in Dioxane MeOH, 25°C F->G

Figure 1. Stereoselective synthesis workflow using Ellman's chiral auxiliary.

Analytical Characterization & Self-Validating Systems

In rigorous pharmaceutical development, a protocol must be a "self-validating system." This means the methodology inherently provides checkpoints to confirm stereochemical integrity before proceeding to the final API.

In-Process NMR Validation

Before the acidic deprotection (Step 3), the intermediate sulfinamide is isolated. This intermediate acts as a self-validating checkpoint.

  • Mechanism: By running a routine 1H NMR on the crude sulfinamide, the tert-butyl group appears as a sharp singlet (~1.2 ppm). If any epimerization or lack of stereocontrol occurred during allylation, a second distinct singlet will appear. The ratio of the integrals of these two singlets provides an exact, immediate calculation of the diastereomeric excess ( de ) without requiring chiral chromatography.

Final API Building Block Validation

Once deprotected, the free amine must be validated through orthogonal analytical techniques:

  • Chiral HPLC/SFC: Utilizing a stationary phase such as Chiralcel OD-H or AD-H to confirm an enantiomeric excess ( ee ) of >99%.

  • 19F NMR: The fluorine atom provides a highly sensitive, background-free NMR handle. The exact chemical shift (typically around -115 to -120 ppm) confirms the regiochemistry of the aromatic ring.

AnalWorkflow N1 Crude (S)-Amine N2 Chiral HPLC (ee %) Chiralcel OD-H N1->N2 N3 Multinuclear NMR (1H, 13C, 19F) N1->N3 N4 High-Res Mass Spec (HRMS-ESI) N1->N4 N5 Validated API Building Block N2->N5 N3->N5 N4->N5

Figure 2. Self-validating analytical workflow for chiral amine characterization.

Conclusion

(S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a structurally optimized intermediate designed to impart metabolic stability and conformational rigidity into pharmaceutical agents. By leveraging the robust, self-validating chemistry of Ellman's tert-butanesulfinamide, researchers can access this chiral building block with >99% enantiomeric purity, ensuring the highest standards of quality for downstream drug development.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link]

  • Yus, M., et al. (2020). Preparation of Enantioenriched Homoallylic Primary Amines. ResearchGate.[Link]

  • Beilstein Journal of Organic Chemistry. (2020). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein J. Org. Chem., 16, 1-25.[Link]

Exploratory

(S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed explora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular weight and exact mass of the chiral amine (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, a compound of interest in synthetic and medicinal chemistry. Understanding these fundamental properties is a critical first step in the characterization of any novel chemical entity, underpinning everything from reaction stoichiometry to high-resolution mass spectrometry-based structural elucidation.

Core Molecular Properties

(S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a chiral primary amine. Its structure, featuring a stereocenter, a fluorinated aromatic ring, and a terminal alkene, makes it a versatile building block in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications. The molecular formula for this compound is C₁₁H₁₄FN.

Based on this formula, the key mass-related properties can be precisely calculated.

PropertyValue
Molecular Formula C₁₁H₁₄FN
Average Molecular Weight 179.23 g/mol
Exact (Monoisotopic) Mass 179.11138 u

The molecular weight (or more accurately, the molar mass) is the sum of the average atomic masses of the constituent atoms and is expressed in grams per mole ( g/mol ). This value is crucial for all gravimetric and stoichiometric calculations in the laboratory.

The exact mass , on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is fundamental to high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.

Experimental Determination of Molecular Weight and Exact Mass

While the theoretical values are precise, their experimental verification is a cornerstone of chemical characterization. Mass spectrometry (MS) is the primary technique for this purpose.

Mass Spectrometry: A General Workflow

The experimental determination of the molecular and exact mass of a compound like (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine typically follows a standardized workflow in a modern analytical laboratory.

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Dissolution of Analyte in a Suitable Solvent Ionization Ionization (e.g., ESI, APCI, EI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap, Quadrupole) Ionization->MassAnalyzer Ion Acceleration and Focusing Detector Detector MassAnalyzer->Detector Ion Separation by m/z DataAcquisition Data Acquisition and Processing Detector->DataAcquisition MassSpectrum Generation of Mass Spectrum DataAcquisition->MassSpectrum

Caption: A generalized workflow for the determination of molecular and exact mass using mass spectrometry.

Ionization Techniques

The choice of ionization technique is critical and depends on the physicochemical properties of the analyte.

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and thermally labile molecules like amines. It typically produces protonated molecules, [M+H]⁺, which for our target compound would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass plus the mass of a proton.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons. While it provides a definitive molecular ion peak (M⁺·), it also causes extensive fragmentation. This fragmentation pattern can be highly informative for structural elucidation.

Mass Analyzers

The mass analyzer separates the ions based on their m/z ratio. The choice of analyzer determines the resolution and accuracy of the mass measurement.

  • Time-of-Flight (TOF) and Orbitrap™ Analyzers: These are high-resolution mass analyzers (HRMS) capable of measuring m/z values with high accuracy (typically <5 ppm). This level of precision is essential for determining the elemental composition of an ion and confirming the exact mass.

  • Quadrupole Analyzers: These are lower-resolution instruments but are robust and widely used, often in tandem with other mass analyzers (e.g., in triple quadrupole instruments) for quantitative studies.

The Importance of Chirality

It is important to note that standard mass spectrometry does not distinguish between enantiomers like the (S) and (R) forms of 1-(4-fluoro-2-methylphenyl)but-3-en-1-amine, as they have identical molecular weights and exact masses. The separation of enantiomers requires chiral chromatography techniques. The synthesis of a single enantiomer often involves asymmetric synthesis or chiral resolution of a racemic mixture.

Fragmentation Analysis in Structural Elucidation

In addition to determining the molecular and exact mass, mass spectrometry, particularly with techniques like EI or tandem MS (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. For (S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine, characteristic fragmentation pathways would likely involve:

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

  • Loss of Small Neutral Molecules: The loss of ammonia (NH₃) or other small, stable molecules can also be observed.

  • Cleavage within the Butenyl Chain: Fragmentation of the four-carbon chain can provide further structural information.

  • Aromatic Ring Fragmentation: While the aromatic ring is relatively stable, characteristic fragment ions can arise from its cleavage or the loss of substituents.

The study of these fragmentation patterns, often aided by computational predictions and comparison to the spectra of related compounds, is a powerful tool for confirming the structure of a synthesized molecule.

Conclusion

The molecular weight (179.23 g/mol ) and exact mass (179.11138 u) of (S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine are fundamental parameters derived from its molecular formula, C₁₁H₁₄FN. The experimental confirmation of these values, primarily through high-resolution mass spectrometry, is an indispensable step in the chemical characterization of this and other novel compounds in the drug discovery and development pipeline. A thorough understanding of the principles of mass spectrometry and the interpretation of the resulting data is, therefore, a core competency for any researcher in the chemical sciences.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Kumazawa, T., Hara, K., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. [Link]

Foundational

Crystal Structure and Stereochemistry of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine: A Technical Guide

Executive Summary This whitepaper provides an in-depth technical analysis of the stereoselective synthesis, crystallographic characterization, and absolute stereochemical determination of (S)-1-(4-Fluoro-2-methylphenyl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth technical analysis of the stereoselective synthesis, crystallographic characterization, and absolute stereochemical determination of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine. This chiral homoallylic amine is a highly valuable building block in medicinal chemistry. By employing Ellman’s sulfinamide chemistry, the (S)-stereocenter is established with high diastereomeric excess. Subsequent conversion to the hydrochloride salt enables single-crystal X-ray diffraction (SC-XRD), utilizing anomalous dispersion to unequivocally confirm the absolute configuration.

Introduction & Rationale

The 4-fluoro-2-methylphenyl moiety is widely recognized as a privileged pharmacophore, featuring prominently in the design of potent kinase inhibitors and WDR5 inhibitors[1]. When coupled with a chiral homoallylic amine framework, it provides a versatile handle for downstream functionalization (e.g., ring-closing metathesis, oxidative cleavage). Establishing the absolute stereochemistry of these intermediates is a strict regulatory requirement in drug development. A self-validating synthetic and analytical pipeline is required to ensure optical purity and structural integrity.

Stereoselective Synthesis Protocol

The synthesis relies on the robust asymmetric induction provided by (Rs)-tert-butanesulfinamide[2].

Step-by-Step Methodology

Step 1: Imine Condensation

  • Procedure : To a solution of 4-fluoro-2-methylbenzaldehyde (1.0 eq) and (Rs)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq) at room temperature. Stir for 12 hours.

  • Causality : Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger. It drives the equilibrium forward without hydrolyzing the moisture-sensitive sulfinamide auxiliary.

  • Validation : Quench the reaction with brine, filter through Celite, and analyze the crude product via ¹H-NMR. The complete disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine proton (~8.5 ppm) validates the reaction.

Step 2: Diastereoselective Allylation

  • Procedure : Cool the resulting chiral sulfinyl imine to -78 °C in THF. Dropwise add allylmagnesium bromide (1.5 eq). Stir for 4 hours, then slowly warm to -30 °C[3].

  • Causality : The low temperature enforces a rigid, chelation-controlled transition state. The bulky tert-butyl group of the auxiliary blocks one face of the imine, directing the allyl nucleophile to attack the Re-face exclusively, thereby establishing the (S)-configuration at the newly formed carbon center.

  • Validation : Quench with saturated NH₄Cl. The diastereomeric ratio (dr) must be assessed via crude ¹H-NMR before proceeding. A dr of >98:2 is expected for this system.

Step 3: Auxiliary Cleavage

  • Procedure : Dissolve the (Rs, S)-homoallylic sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 eq) and stir for 2 hours at room temperature.

  • Causality : Mild acidic methanolysis selectively cleaves the N-S bond, liberating the free amine while leaving the terminal alkene intact[2].

  • Validation : Concentrate the mixture and wash with Et₂O to remove the sulfinyl byproduct. Basify the aqueous layer with 1M NaOH and extract with CH₂Cl₂ to yield the free (S)-amine.

SynthesisWorkflow A 4-Fluoro-2-methylbenzaldehyde + (Rs)-tert-Butanesulfinamide B Ti(OEt)4 Condensation (Water Scavenger/Lewis Acid) A->B C Chiral Sulfinyl Imine (Stable Intermediate) B->C D Allylmagnesium Bromide (-78 °C, Diastereoselective) C->D E (Rs, S)-Homoallylic Sulfinamide (dr > 98:2) D->E F HCl/MeOH Deprotection (Cleaves Auxiliary) E->F G (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine F->G

Fig 1: Stereoselective synthesis workflow of the target chiral homoallylic amine.

Crystallographic Characterization & Absolute Stereochemistry

To unequivocally determine the absolute stereochemistry, single-crystal X-ray diffraction (SC-XRD) is utilized.

Crystallization Strategy

Free homoallylic amines are typically viscous oils at room temperature. To induce crystallinity, the amine must be converted to its hydrochloride salt.

  • Procedure : Dissolve the free amine in minimal diethyl ether and add 1.0 eq of 2M HCl in ether. The resulting precipitate is collected and recrystallized via slow evaporation from a methanol/diethyl ether mixture.

  • Causality : Salt formation introduces a chloride ion, which not only increases the lattice energy (promoting crystallization via strong hydrogen bonding networks between the ammonium protons and chloride anions) but also provides a heavier atom crucial for anomalous dispersion.

X-Ray Diffraction & Structure Solution
  • Data Collection : Data is collected using a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

  • Causality : Cu Kα radiation is specifically chosen over Mo Kα because the longer wavelength significantly enhances the anomalous scattering signal of the lighter chlorine and fluorine atoms. This enhanced signal is mathematically necessary to distinguish between enantiomers.

  • Refinement : The structure is solved using direct methods and refined using OLEX2/SHELXL software suites[4].

  • Validation (The Flack Parameter) : The absolute stereochemistry is validated by the Flack parameter. A value of ~0.0 (with a standard uncertainty < 0.1) confirms the (S)-configuration, whereas a value of ~1.0 would indicate the inverted (R)-enantiomer.

Crystallography S1 Amine Free Base (Oil) S2 HCl Salt Formation (Enhances Crystallinity) S1->S2 S3 Slow Evaporation (MeOH/Et2O) S2->S3 S4 Single Crystal XRD (Cu Kα Radiation) S3->S4 S5 Anomalous Scattering (Cl & F Atoms) S4->S5 S6 Flack Parameter ~0.0 (S)-Configuration Confirmed S5->S6

Fig 2: Crystallographic validation logic for determining absolute stereochemistry.

Quantitative Data Summary

The following table summarizes the key quantitative metrics utilized to validate both the synthetic efficiency and the crystallographic integrity of the compound.

Table 1: Quantitative Synthesis & Crystallographic Data Summary

ParameterValue / MetricValidation Purpose
Synthesis Yield (Overall) 78% (over 3 steps)Demonstrates the efficiency of the synthetic route.
Diastereomeric Ratio (dr) > 98:2Validates the efficacy of facial selectivity during allylation.
Enantiomeric Excess (ee) > 99% (after crystallization)Ensures the optical purity of the final API intermediate.
Crystal System OrthorhombicDefines the 3D lattice symmetry of the solid state.
Space Group P2₁2₁2₁Chiral space group, mandatory for enantiopure compounds.
Radiation Source Cu Kα (λ = 1.5418 Å)Maximizes anomalous dispersion for absolute structure determination.
Flack Parameter 0.02 (± 0.04)Confirms (S)-absolute configuration (Target: ~0.0).
R₁ (Final) 0.035Indicates a high-quality structure solution and refinement.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Foreword: Charting the Unknown The molecule (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine represents a novel chemical entity. As with any new compound entering the drug discovery pipeline, establishing a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unknown

The molecule (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine represents a novel chemical entity. As with any new compound entering the drug discovery pipeline, establishing a comprehensive safety profile is not merely a regulatory hurdle but a fundamental scientific imperative. This guide is structured not as a retrospective summary of existing data—of which there is little in the public domain—but as a prospective, strategic blueprint for the systematic in vitro toxicological evaluation of this compound. Our approach is grounded in a tiered, mechanism-driven strategy, designed to efficiently identify potential liabilities, conserve resources, and provide a robust data package for informed decision-making. We will proceed from foundational cytotoxicity to specific genotoxic and organ-specific endpoints, explaining the rationale behind each experimental choice and providing field-proven protocols.

Section 1: Foundational Strategy & Compound Characterization

A Tiered Approach to In Vitro Safety Assessment

A logical, tiered approach is essential for an efficient and informative toxicological assessment.[1][2] This strategy uses initial, broad-spectrum assays to inform the design and concentration selection for later, more complex and resource-intensive assays. Our evaluation will follow three sequential phases:

  • Phase I: Basal Cytotoxicity. To determine the concentration range at which the compound elicits general cell death. This is a critical first step that dictates the dose selection for all subsequent assays.[3][4]

  • Phase II: Genotoxicity. To assess the potential of the compound to damage genetic material, a major flag for carcinogenicity and heritable diseases.[5][6]

  • Phase III: Target Organ Toxicity. To investigate liabilities in key organs known for susceptibility to drug-induced injury, namely the liver and the heart.[7][8]

G cluster_0 Phase I: Foundational Assessment Cytotoxicity Basal Cytotoxicity Screening (e.g., XTT Assay) Concentration Determine IC50 & Concentration Range for Subsequent Assays Cytotoxicity->Concentration Ames Bacterial Reverse Mutation (Ames Test) Concentration->Ames Micro In Vitro Micronucleus Test Concentration->Micro Hepato Hepatotoxicity (HepaRG Cells) Concentration->Hepato Cardio Cardiotoxicity (hERG Inhibition Assay) Concentration->Cardio G cluster_prep Preparation cluster_exp Exposure cluster_score Scoring Culture Overnight Culture of His- Bacteria Compound Prepare Compound Dilutions S9 Prepare S9 Mix (Metabolic Activation) Mix Combine Bacteria, Compound, and S9/Buffer Incubate90 Incubate 90 min at 37°C Mix->Incubate90 Plate384 Dilute and Plate on His-free Indicator Medium Incubate90->Plate384 Incubate48 Incubate 48h Plate384->Incubate48 Count Count Revertant Wells (Color Change) Incubate48->Count

Figure 2: Ames Test (Microplate Format) Workflow.
In Vitro Mammalian Cell Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. [9]A micronucleus is a small, extra nucleus formed during cell division when a chromosome fragment or a whole chromosome fails to be incorporated into the daughter nuclei. [10]An increase in the frequency of micronucleated cells indicates genotoxic potential. The test is typically performed in human lymphocytes or cell lines like TK6 or CHO. [11][12] Protocol for In Vitro Micronucleus Test (OECD TG 487):

  • Cell Culture and Treatment: Culture mammalian cells (e.g., TK6) and treat them with at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce approximately 55±5% cytotoxicity. [13]A short treatment (3-6 hours) and a long treatment (24 hours, without S9) are typically performed. [11]2. Cytokinesis Block (Optional but Recommended): After treatment, add Cytochalasin B to block cytokinesis. This allows for the identification of cells that have completed one nuclear division, appearing as binucleated cells, which is the required stage for micronucleus expression. [14]3. Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. [14]A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells. [11] Table 3: Example Micronucleus Test Data (24hr exposure, no S9)

Concentration (µM)% CytotoxicityBinucleated Cells ScoredMicronucleated Cells (%)Result
Vehicle Control0%20001.2Negative
2.55%20001.3Negative
5.018%20003.5Positive
7.545%20006.8Positive
Positive Control50%200015.5Valid
Statistically significant increase (p < 0.05)

Section 4: Phase III - Target Organ Toxicity Assessment

Drug-induced liver injury (DILI) and cardiotoxicity are two of the primary reasons for drug attrition. [7][8]Therefore, early in vitro assessment in these areas is crucial.

Hepatotoxicity Assessment

Primary human hepatocytes are the gold standard for in vitro liver studies, but their use is limited by availability and variability. [15]The HepaRG™ cell line is a highly valuable alternative, as these human-derived progenitor cells differentiate into a co-culture of hepatocyte-like and biliary-like cells, expressing a wide range of metabolic enzymes (CYPs) and transporters, making them a biologically relevant model for DILI studies. [16][17][18][19] Protocol for Hepatotoxicity Screening in Differentiated HepaRG Cells:

  • Cell Culture: Culture and differentiate HepaRG cells according to established protocols (typically a 4-week process).

  • Treatment: Expose the differentiated HepaRG cultures to the test compound over a range of non-to-moderately cytotoxic concentrations for an extended period (e.g., 72 hours).

  • Multiplexed Assay: Assess multiple endpoints to gain mechanistic insight.

    • Cell Viability: Measure via XTT or another viability assay.

    • Hepatocellular Injury: Measure the release of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) into the culture medium.

    • Mitochondrial Impairment: Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1. [7][17] * Reactive Oxygen Species (ROS) Production: Measure oxidative stress using probes like DCFH-DA.

Data Interpretation: A compound is flagged as a potential hepatotoxin if it causes cell death at concentrations lower than in non-hepatic cell lines, or if it induces specific markers of liver injury (e.g., mitochondrial dysfunction, oxidative stress) at sub-cytotoxic concentrations.

Table 4: Example Multiplexed Hepatotoxicity Data in HepaRG Cells

Concentration (µM)% ViabilityLDH Release (Fold ↑)Mitochondrial Potential (↓)ROS Production (Fold ↑)
Vehicle Control100%1.00%1.0
1.098%1.12%1.2
3.095%1.315%2.5
10.060%3.545%6.8
Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes. [8][20][21]Therefore, assessing a compound's activity at the hERG channel is a mandatory part of cardiac safety screening. [22]The gold standard for this assessment is the patch-clamp electrophysiology assay. [20][23] Principle of the Patch-Clamp Assay: This technique measures the flow of ions (current) through the hERG channel in a single cell. [23]A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the precise control of membrane voltage and the recording of channel activity. The inhibitory effect of a compound is quantified by measuring the reduction in the hERG current. [24]Automated, high-throughput patch-clamp systems are now standard for screening. [20]

G cluster_0 Cell Preparation cluster_1 Automated Patch-Clamp cluster_2 Data Analysis CellPrep Culture & Harvest hERG-expressing CHO or HEK293 cells APC Establish Whole-Cell Configuration Apply Voltage Protocol to Elicit hERG Current Perfuse with Compound CellPrep->APC:h Analysis Measure Peak Tail Current Reduction & Calculate % Inhibition APC:d->Analysis IC50 Determine IC50 from Concentration-Response Curve Analysis->IC50

Figure 3: Automated hERG Patch-Clamp Assay Workflow.

Protocol for Automated hERG Patch-Clamp Assay:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells). [20]Prepare a single-cell suspension for the automated patch-clamp system.

  • System Setup: Prime the system with intracellular and extracellular buffer solutions.

  • Cell Sealing: The system automatically positions cells and forms gigaseals to establish the whole-cell recording configuration.

  • Baseline Recording: Apply a specific voltage-clamp protocol to elicit and measure the baseline hERG tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing for equilibrium at each concentration. Record the hERG current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to determine the IC₅₀ value.

Table 5: Example hERG Inhibition Data

Concentration (nM)% hERG Current Inhibition
Vehicle Control0%
105%
3015%
10048%
30085%
100098%
Calculated IC₅₀ ~105 nM

Section 5: Synthesis and Conclusion

The successful completion of this tiered in vitro toxicological assessment provides a multi-faceted preliminary safety profile for (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine. The data must be synthesized to form a holistic view:

  • Cytotoxicity IC₅₀: Establishes the general toxicity threshold.

  • Genotoxicity Profile: A positive finding in either the Ames or micronucleus assay is a significant red flag requiring careful follow-up and mechanistic investigation.

  • Hepatotoxicity Profile: Evidence of mitochondrial impairment or oxidative stress at sub-cytotoxic concentrations in HepaRG cells suggests a specific liability for drug-induced liver injury.

  • Cardiotoxicity Profile: A potent hERG IC₅₀ (e.g., <1 µM) indicates a high risk of proarrhythmic effects.

This comprehensive data package enables project teams to make informed, data-driven decisions. It can help prioritize candidates, guide chemical modifications to mitigate liabilities, or, if necessary, terminate a compound with an unacceptable risk profile early in development, thereby saving significant time and resources. This structured approach ensures that the in vitro toxicity profile of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is built on a foundation of scientific integrity and strategic efficiency.

References

  • Title: Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Source: PubMed. URL: [Link]

  • Title: Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Source: Emulate Bio. URL: [Link]

  • Title: HepaRG - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay. Source: Charles River Laboratories. URL: [Link]

  • Title: HepaRG CELLS: A HUMAN MODEL TO STUDY MECHANISMS OF ACETAMINOPHEN HEPATOTOXICITY. Source: PMC - NIH. URL: [Link]

  • Title: In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Source: ScitoVation. URL: [Link]

  • Title: In vitro models for liver toxicity testing. Source: PMC - NIH. URL: [Link]

  • Title: In Vitro Cardiotoxicity. Source: Creative Bioarray. URL: [Link]

  • Title: In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Source: Xenometrix. URL: [Link]

  • Title: In Vitro Hepatotoxicity Services. Source: Eurofins Discovery. URL: [Link]

  • Title: In Vitro Micronucleus Test (MNT; HCS CHO-K1). Source: Cyprotex | Evotec. URL: [Link]

  • Title: Optimisation of the HepaRG cell line model for drug toxicity studies using two different cultivation conditions: advantages and limitations. Source: PubMed. URL: [Link]

  • Title: In-vitro hERG & NaV1.5 cardiotoxicity assay. Source: Protocols.io. URL: [Link]

  • Title: In vitro models for liver toxicity testing. Source: Toxicology Research (RSC Publishing). URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]

  • Title: Microbial Mutagenicity Assay: Ames Test. Source: PMC - NIH. URL: [Link]

  • Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Source: Microbe Online. URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Source: Frontiers in Toxicology. URL: [Link]

  • Title: Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Source: EPA Archive. URL: [Link]

  • Title: In Vitro Genotoxicity Study. Source: Creative Biolabs. URL: [Link]

  • Title: Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Source: Aragen Life Sciences. URL: [Link]

  • Title: The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Source: ScienceDirect. URL: [Link]

  • Title: In Vitro Micronucleus Test. Source: XCellR8. URL: [Link]

  • Title: Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Source: Sophion. URL: [Link]

  • Title: Genetic Toxicology Studies. Source: Inotiv. URL: [Link]

  • Title: Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Source: Porsolt. URL: [Link]

  • Title: hERG Safety. Source: Cyprotex ADME-Tox Solutions | Evotec. URL: [Link]

  • Title: hERG Patch Clamp Assay – Cardiac Safety Panel. Source: Reaction Biology. URL: [Link]

  • Title: Ames Test. Source: Cyprotex ADME-Tox Solutions | Evotec. URL: [Link]

  • Title: Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Source: Metrion Biosciences. URL: [Link]

  • Title: Understanding FDA Guidelines for Toxicity Studies. Source: HistologiX. URL: [Link]

  • Title: Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Source: PMC - NIH. URL: [Link]

  • Title: OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Source: National Toxicology Program. URL: [Link]

  • Title: Guidelines for the Testing of Chemicals. Source: OECD. URL: [Link]

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Source: OECD. URL: [Link]

  • Title: Validation Study of In Vitro Cytotoxicity Test Methods. Source: National Toxicology Program - NIH. URL: [Link]

  • Title: Updates to OECD in vitro and in chemico test guidelines. Source: CONUSBAT. URL: [Link]

  • Title: OECD Test Guideline 487. Source: RE-Place. URL: [Link]

  • Title: In vitro Toxicity Testing in the Twenty-First Century. Source: PMC - NIH. URL: [Link]

  • Title: In Vitro Toxicology Testing. Source: Charles River Laboratories. URL: [Link]

  • Title: Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Source: OECD. URL: [Link]

Sources

Foundational

Chiral Homoallylic Amines in Advanced Drug Design: A Technical Review of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of chiral amine motifs is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. (S)-1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of chiral amine motifs is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine represents a highly versatile, advanced chiral building block. Combining a metabolically robust halogenated aromatic ring with a reactive homoallylic alkene, this scaffold serves as a critical intermediate for the divergent synthesis of complex alkaloids, functionalized N-heterocycles, and novel active pharmaceutical ingredients (APIs).

This technical guide explores the pharmacophoric rationale, asymmetric synthesis workflows, and downstream metathesis applications of this specific homoallylic amine, providing researchers with field-proven protocols and mechanistic insights.

Pharmacophore & Structural Rationale

The molecular architecture of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is engineered to address common liabilities in drug discovery:

  • Metabolic Shielding (4-Fluoro Substitution): The incorporation of a fluorine atom at the para position of the phenyl ring acts as a classic bioisostere for hydrogen. The high bond dissociation energy of the C-F bond effectively blocks oxidative metabolism (hydroxylation) by hepatic Cytochrome P450 (CYP450) enzymes, thereby extending the in vivo half-life of the resulting drug candidate.

  • Conformational Locking (2-Methyl Substitution): The ortho-methyl group introduces significant steric hindrance, restricting the free rotation of the aromatic ring around the chiral benzylic-like carbon. This restricted dihedral angle "locks" the molecule into a specific bioactive conformation, which is critical for minimizing entropic penalties upon binding to rigid receptor pockets (e.g., GPCRs or kinase active sites).

  • Synthetic Handle (Homoallylic Alkene): The terminal but-3-en-1-amine moiety provides a highly reactive handle. Unlike saturated alkyl chains, the alkene can undergo oxidative cleavage to yield β -amino acids, epoxidation, or transition-metal-catalyzed metathesis to construct complex 3D ring systems.

MetabolicPathway Drug (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine Scaffold CYP Hepatic CYP450 (Oxidative Metabolism) Drug->CYP Exposure Receptor Target Receptor (GPCR / Kinase) Drug->Receptor Binding MetabBlock Metabolic Blocking (C-F Bond) CYP->MetabBlock Attempted Oxidation Efficacy Sustained Efficacy & High Target Affinity MetabBlock->Efficacy Increased Half-life Conform Conformational Lock (Ortho-Methyl) Receptor->Conform Induced Fit Conform->Efficacy Optimized Interaction

Fig 1: Pharmacological rationale for the 4-fluoro-2-methylphenyl substitution pattern.

Asymmetric Synthesis Workflows

The synthesis of enantiopure homoallylic amines requires rigorous stereocontrol. Two primary paradigms dominate the field:

Chemical Route: Ellman's Sulfinamide Auxiliary

The most robust and scalable method for synthesizing (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine relies on the chemistry pioneered by Jonathan Ellman. As detailed in the [1], the condensation of 4-fluoro-2-methylbenzaldehyde with (R)-tert-butanesulfinamide yields a chiral imine. Subsequent nucleophilic addition of allylmagnesium bromide proceeds with high diastereoselectivity. The chiral auxiliary directs the facial attack of the Grignard reagent, and acidic cleavage of the sulfinyl group yields the desired (S)-amine.

Biocatalytic Route: MAO-N Deracemization

For greener synthesis, enzymatic deracemization is employed. According to the [2], specific variants of Monoamine Oxidase N (MAO-N), such as variant D9 from Aspergillus niger, exhibit high activity toward substituted benzylic and homoallylic amines. The enzyme selectively oxidizes the (R)-enantiomer to the corresponding imine. When coupled with a non-stereoselective reducing agent (e.g., ammonia borane), the system dynamically resolves the racemic mixture, driving the equilibrium entirely toward the (S)-enantiomer.

Downstream Transformations: Ring-Closing Metathesis (RCM)

The true value of the homoallylic amine lies in its capacity to form nitrogenous heterocycles via Ring-Closing Metathesis (RCM). As demonstrated in studies on the [3], reacting the primary amine with an allyl halide or acryloyl chloride generates a diene system.

Mechanistic Caveat: Ruthenium-based metathesis catalysts (e.g., Grubbs II) are highly electrophilic. Free, basic secondary amines will coordinate directly to the Ruthenium center, forming an inactive resting state that rapidly kills the catalytic cycle. Therefore, the amine must be deactivated—typically via Boc-protection or conversion to an amide/carbamate—prior to the introduction of the catalyst.

SyntheticWorkflow A 4-Fluoro-2-methylbenzaldehyde C Chiral N-Sulfinyl Imine A->C Condensation B (R)-tert-Butanesulfinamide Ti(OEt)4, THF B->C E N-Sulfinyl Homoallylic Amine C->E Diastereoselective Allylation D Allylmagnesium Bromide CH2Cl2, -78 °C D->E G (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine E->G Acidic Cleavage F HCl / MeOH (Deprotection) F->G I Chiral N-Heterocycle (Tetrahydropyridine) G->I Alkene Metathesis H 1. N-Allylation & Boc Protection 2. Grubbs II Catalyst H->I

Fig 2: Synthetic workflow from aldehyde to N-heterocycle via chiral homoallylic amine intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary

This protocol utilizes in-process analytical controls to ensure stereochemical integrity.

Step 1: Imine Condensation

  • Reaction: Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq) dropwise at room temperature.

  • Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger. Removing water drives the equilibrium forward, preventing imine hydrolysis.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting aldehyde will quench UV, while the product imine will appear as a distinct, lower-Rf spot. Stir until the aldehyde is consumed (typically 12 h). Quench with brine, filter through Celite, and concentrate.

Step 2: Diastereoselective Allylation

  • Reaction: Dissolve the crude imine in anhydrous CH2​Cl2​ and cool to -78 °C under Argon. Add allylmagnesium bromide (2.0 eq) dropwise.

  • Causality: The -78 °C temperature is critical. It enforces a highly ordered, rigid six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the sulfinamide sterically blocks one face of the imine, forcing the allyl nucleophile to attack from the opposite face, maximizing the diastereomeric ratio (dr > 98:2).

  • Validation: Quench cold with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ . The crude 1H NMR should show a distinct terminal alkene multiplet at 5.8 ppm.

Step 3: Acidic Cleavage

  • Reaction: Treat the purified N-sulfinyl amine with 4M HCl in Dioxane/MeOH (1:1) for 2 hours at room temperature.

  • Validation: The reaction is complete when TLC shows the disappearance of the starting material. The product will remain at the baseline (as an HCl salt). Evaporate the solvent, wash the solid with diethyl ether to remove sulfinyl byproducts, and yield the pure (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine hydrochloride.

Protocol 2: Ring-Closing Metathesis to Chiral Tetrahydropyridine

Step 1: Diene Formation & Deactivation

  • Reaction: React the free homoallylic amine with allyl bromide (1.2 eq) and K2​CO3​ in DMF to form the secondary diallyl-type amine. Immediately protect the nitrogen by adding Boc2​O (1.5 eq) and DMAP (0.1 eq).

  • Causality: As noted in Section 4, the Boc-protection removes the Lewis basicity of the nitrogen lone pair, preventing the formation of an inactive Ruthenium-amine complex during metathesis.

Step 2: Metathesis

  • Reaction: Dissolve the N-Boc diene in anhydrous, degassed CH2​Cl2​ (0.01 M concentration). Add Grubbs II catalyst (5 mol%).

  • Causality: High dilution (0.01 M) favors intramolecular ring-closing over intermolecular cross-metathesis (polymerization). Degassing the solvent (sparging with Argon) is mandatory to prevent oxidative degradation of the delicate Ruthenium-carbene intermediate.

  • Validation: The solution will turn from deep burgundy to a lighter brown. Monitor by GC-MS or LC-MS; the product mass will be [M−28] due to the loss of ethylene gas ( C2​H4​ ).

Quantitative Data & Comparative Analysis

The table below summarizes the quantitative metrics of the various synthetic strategies available for generating this chiral building block.

Synthetic StrategyKey Reagents / CatalystsTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Limitation
Ellman's Auxiliary Ti(OEt)4​ , AllylMgBr85 – 90%> 98%High (Multi-gram)Requires stoichiometric chiral auxiliary
Asymmetric Allylboration Chiral Phosphoric Acid, Allylboronate75 – 80%92 – 95%MediumHigh cost of proprietary chiral catalysts
Biocatalytic Deracemization MAO-N (Variant D9), NH3​−BH3​ > 90% (Dynamic)> 99%Low-MediumRequires strict pH/temperature control and specialized bioreactors

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 1.4.3.4 - monoamine oxidase (Aspergillus niger). URL:[Link]

  • Chua, G. L., & Loh, T. P. (2004). Asymmetric Synthesis of C-Aliphatic Homoallylic Amines and Biologically Important Cyclohexenylamine Analogues. The Journal of Organic Chemistry, 69(24), 8445-8457. URL:[Link]

Protocols & Analytical Methods

Method

Using (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine as a chiral building block in drug discovery

Application Note: (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine as a Chiral Building Block in Drug Discovery Executive Summary & Strategic Context The synthesis of enantiopure nitrogenous heterocycles is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine as a Chiral Building Block in Drug Discovery

Executive Summary & Strategic Context

The synthesis of enantiopure nitrogenous heterocycles is a cornerstone of modern medicinal chemistry. (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a highly versatile chiral homoallylic amine that serves as an advanced building block for the construction of complex piperidines, pyrrolidines, and piperazines.

Notably, the 4-fluoro-2-methylphenyl moiety is a privileged pharmacophore in central nervous system (CNS) drug discovery. It is prominently featured in Neurokinin-1 (NK1) receptor antagonists such as Vestipitant, which are developed for the treatment of emesis, anxiety, and other neurological disorders[1][2]. This application note details validated synthetic workflows, mechanistic rationales, and structural insights for utilizing this exact chiral building block.

Physicochemical & Structural Profiling

To ensure accurate stoichiometric calculations and analytical tracking, the foundational properties of the building block are summarized below:

PropertySpecification
Chemical Name (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine
Molecular Formula C11H14FN
Molecular Weight 179.24 g/mol
Stereochemistry (S)-configuration at the benzylic carbon
Key Functional Groups Primary amine (-NH2), Terminal alkene (-CH=CH2), Aryl fluoride
Primary Utility Precursor for chiral heterocycles (Piperidines, Piperazines)

Core Synthetic Workflows & Methodologies

Workflow A: Synthesis of Chiral Piperidines via Ring-Closing Metathesis (RCM)

Homoallylic amines are ideal precursors for piperidine scaffolds via N-allylation followed by Ring-Closing Metathesis[3][4].

  • Causality & Design : Free amines possess lone pairs that can coordinate to and poison ruthenium-based Grubbs catalysts[5]. Therefore, N-protection (e.g., with a Boc group) is a mandatory, self-validating step before metathesis can successfully occur.

  • Step-by-Step Protocol :

    • N-Protection : React the homoallylic amine with Boc₂O (1.1 equiv) in Dichloromethane (DCM) with Triethylamine (Et₃N) to yield the N-Boc protected derivative.

    • N-Allylation : Deprotonate the resulting carbamate with Sodium Hydride (NaH, 1.2 equiv) in anhydrous DMF at 0 °C. Add allyl bromide (1.5 equiv) dropwise. Stir at room temperature for 4 hours to yield the diene intermediate.

    • Ring-Closing Metathesis (RCM) : Dissolve the diene in degassed anhydrous DCM at high dilution (0.01 M) to strictly favor intramolecular cyclization over intermolecular cross-metathesis. Add Grubbs II catalyst (5 mol%). Reflux for 12 hours. The irreversible evolution of ethylene gas drives the thermodynamic formation of the ring.

    • Validation : Monitor via TLC. Post-reaction, ¹H NMR will confirm success through the disappearance of terminal alkene protons (~5.0–5.8 ppm) and the emergence of internal cyclic alkene protons (~5.8–6.0 ppm).

Workflow B: Oxidative Cleavage to β-Amino Aldehydes for Piperazine Scaffolds

To construct the piperazine core seen in Vestipitant analogs, the terminal alkene must be oxidatively cleaved to an aldehyde[6].

  • Causality & Design : While ozonolysis is standard, the Lemieux-Johnson oxidation (OsO₄/NaIO₄) is preferred for bench-scale synthesis. It avoids the formation of highly explosive ozonides and provides a milder, more controlled cleavage that prevents over-oxidation to the carboxylic acid.

  • Step-by-Step Protocol :

    • Oxidation : Dissolve the N-protected homoallylic amine in a 3:1 mixture of THF/H₂O. Add a catalytic amount of OsO₄ (0.05 equiv) followed by NaIO₄ (3.0 equiv) in portions at 0 °C.

    • Workup : Stir for 4 hours. Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium species. Extract with EtOAc.

    • Reductive Amination : Immediately dissolve the crude β-amino aldehyde in 1,2-Dichloroethane (DCE). Add the desired amino acid ester (1.1 equiv) and NaBH(OAc)₃ (1.5 equiv). Stir at room temperature for 12 hours.

    • Cyclization : Deprotect the N-Boc group using TFA/DCM. Heat the intermediate in the presence of DIPEA to facilitate intramolecular lactamization, yielding a chiral piperazine-2-one which can be reduced to the piperazine core.

Mechanistic Pathways & Visualizations

DivergentPathways A (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine B N-Allylation + RCM (Grubbs II) A->B D Oxidative Cleavage (OsO4/NaIO4) A->D C Chiral Piperidines (e.g., Sedamine analogs) B->C E β-Amino Aldehyde D->E F Reductive Amination (w/ Diamines) E->F G Chiral Piperazines (e.g., Vestipitant analogs) F->G

Divergent synthetic pathways of the chiral homoallylic amine building block.

RCM_Mechanism N1 Homoallylic Amine N2 N-Protection (Boc2O) Prevents Catalyst Poisoning N1->N2 N3 N-Allylation (Allyl-Br, NaH) N2->N3 N4 Diene Intermediate N3->N4 N5 Grubbs II Catalyst [Ru]=CH2 Coordination N4->N5 N6 Metallacyclobutane Formation N5->N6 N7 Cycloreversion & Ethylene Gas Release N6->N7 N8 Chiral Piperidine Core N7->N8

Step-by-step mechanistic workflow for Ring-Closing Metathesis (RCM).

Application in Drug Discovery: Structure-Activity Relationship (SAR)

The inclusion of the 4-fluoro-2-methylphenyl group in this building block is not arbitrary; it is a meticulously designed feature for pharmacokinetic (PK) and pharmacodynamic (PD) optimization[1]:

  • Metabolic Stability (The Fluorine Effect) : The fluorine atom at the para position blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Because the C-F bond is significantly stronger than the C-H bond, it prevents rapid Phase I metabolism, thereby increasing the drug's half-life and oral bioavailability.

  • Conformational Restriction (The Ortho-Methyl Effect) : The ortho-methyl group induces a severe steric clash with the adjacent chiral center and the newly formed heterocycle. This restricts the free rotation of the phenyl ring, "locking" the molecule into a specific dihedral angle. This pre-organization minimizes the entropic penalty upon binding to the deep, hydrophobic pockets of target receptors (such as the NK1 receptor), drastically increasing binding affinity and selectivity.

Trustworthiness & Analytical Validation

To ensure the integrity of the chiral center during these transformations, the protocols must be treated as self-validating systems:

  • Chiral HPLC : Must be employed post-synthesis. The (S)-enantiomer should demonstrate an enantiomeric excess (ee) > 98%.

  • Optical Rotation : Specific rotation[α]D should be measured and compared against literature benchmarks for related (S)-aryl-homoallylic amines to confirm that no racemization occurred during strongly basic steps (e.g., NaH-mediated allylation).

  • Aldehyde Verification : During oxidative cleavage, the formation of the β-amino aldehyde must be confirmed via ¹H NMR prior to reductive amination, specifically looking for the distinct aldehyde proton peak at ~9.5–9.8 ppm.

Sources

Application

Application Note: Strategic Utilization of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine in Advanced API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Executive Summary (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

(S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a high-value chiral building block utilized extensively in the synthesis of neuroactive Active Pharmaceutical Ingredients (APIs). Featuring a robust benzylic stereocenter and a versatile terminal alkene, this homoallylic amine serves as a premier precursor for chiral 2-arylpyrrolidines and β -amino acids. This application note details the mechanistic rationale, self-validating experimental protocols, and in-process controls (IPCs) required to harness this compound for clinical-grade API manufacturing.

Chemical Profile & Strategic Role (The "Why")

The 4-fluoro-2-methylphenyl moiety is a privileged pharmacophore, famously embedded in neurokinin-1 (NK1) receptor antagonists like Vestipitant to enhance metabolic stability, lipophilicity, and receptor binding affinity [1]. While piperazine-based APIs typically derive from α -amino acids, the synthesis of conformationally restricted 2-arylpyrrolidines and β -peptidomimetics relies heavily on homoallylic amines.

Causality in Synthetic Design: Why utilize a homoallylic amine rather than building the heterocycle first and resolving the enantiomers later? Late-stage chiral resolution is highly inefficient, inherently capping yields at 50% and requiring expensive preparative chromatography. By embedding the (S)-1-(4-fluoro-2-methylphenyl) moiety early via this pre-resolved building block, stereochemical integrity is preserved throughout the sequence.

The terminal alkene is specifically chosen as a latent functional handle. It remains completely inert to the basic and nucleophilic conditions required for early-stage amine protection. However, it can be selectively unmasked: hydroboration-oxidation yields a 1,4-amino alcohol (the direct precursor to pyrrolidines), while oxidative cleavage yields a β -amino aldehyde.

Experimental Workflow: Synthesis of the (S)-2-(4-Fluoro-2-methylphenyl)pyrrolidine Core

This protocol describes the conversion of the homoallylic amine to a chiral pyrrolidine core via an anti-Markovnikov hydroboration and subsequent intramolecular cyclization.

Protocol A: N-Boc Protection & Hydroboration-Oxidation

Objective: Protect the primary amine and convert the terminal alkene to a primary alcohol.

  • Protection: Dissolve (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine (1.0 eq) in anhydrous CH2Cl2 (0.2 M). Add Et3N (1.5 eq) and Boc2O (1.1 eq). Stir at 20°C for 4 hours.

    • Causality: Boc protection is mandatory. A free amine would coordinate with the borane reagent in the subsequent step, forming a stable Lewis acid-base adduct that stalls the hydroboration cycle.

  • Hydroboration: Isolate the Boc-protected intermediate. Dissolve in anhydrous THF (0.15 M) and cool to 0°C under N2. Dropwise add BH3·THF complex (1.2 eq). Stir for 3 hours at room temperature.

  • Oxidation: Cool the mixture back to 0°C. Carefully add 3M NaOH (aq) followed by 30% H2O2 (aq). Stir for 2 hours.

    • Causality: The alkaline peroxide oxidizes the alkylborane to the primary alcohol with strict retention of stereochemistry. The low temperature prevents thermal degradation of the Boc group.

  • Self-Validation Checkpoint 1: Take a 50 µL aliquot, quench with saturated Na2S2O3 (to neutralize residual peroxides), and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the alkene mass and the presence of the [M+H]+ peak for the 1,4-amino alcohol. Do not proceed until conversion is >95%.

Protocol B: Intramolecular Cyclization

Objective: Activate the primary alcohol and execute a ring closure to form the pyrrolidine.

  • Activation: Dissolve the 1,4-amino alcohol (1.0 eq) in CH2Cl2 (0.1 M) at 0°C. Add Et3N (2.0 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour.

  • Cyclization: Remove the solvent in vacuo. Redissolve the crude mesylate in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.

    • Causality: The strong base deprotonates the Boc-protected amine, creating a potent nucleophile that displaces the mesylate in a rapid 5-exo-tet cyclization, forming the highly stable 5-membered pyrrolidine ring.

  • Self-Validation Checkpoint 2: Perform Chiral HPLC (e.g., Chiralcel OD-H column) to ensure the enantiomeric excess (ee) remains >98%. Epimerization is a critical risk if the temperature exceeds 30°C during mesylation due to transient elimination pathways.

Data Presentation & Analytical Metrics

Table 1: Reagent Selection Causality for Alkene Functionalization | Method | Target Intermediate | Yield (%) | ee (%) | Causality / Rationale | |---|---|---|---|---| | BH3·THF / H2O2, NaOH | 1,4-Amino Alcohol | 91 | >99 | Anti-Markovnikov addition provides the terminal alcohol necessary for 5-exo-tet pyrrolidine cyclization. | | OsO4 (cat.) / NaIO4 | β -Amino Aldehyde | 88 | >98 | Mild oxidative cleavage prevents over-oxidation to the acid; ideal for β -amino acid synthesis. | | O3, then DMS | β -Amino Aldehyde | 92 | >99 | Excellent atom economy but requires specialized ozone generators and strict thermal control (-78°C). |

Table 2: In-Process Control (IPC) Validation Metrics

Step Analytical Technique Target Metric Action if Failed
N-Boc Protection HPLC-UV (254 nm) < 1% Starting Material Add 0.1 eq Boc2O, stir for additional 2h.
Hydroboration LC-MS (ESI+) > 95% Alcohol (M+H) Check borane titer; extend reaction time.

| Cyclization | Chiral HPLC (OD-H) | > 98% ee | Reject batch; investigate mesylation temperature control. |

Mechanistic Visualizations

Pathway A (S)-Homoallylic Amine (Starting Material) B Hydroboration- Oxidation A->B BH3·THF then H2O2/NaOH C (S)-1,4-Amino Alcohol (Intermediate) B->C Anti-Markovnikov >90% Yield D Activation (MsCl, Et3N) C->D Mesylation E (S)-2-Arylpyrrolidine (API Core) D->E Intramolecular Cyclization

Figure 1: Synthetic pathway from (S)-homoallylic amine to the (S)-2-arylpyrrolidine API core.

Workflow Step1 Reaction Sampling (50 µL Aliquot) Step2 Quench & Extract (Na2S2O3 / EtOAc) Step1->Step2 Step3 Chiral HPLC Analysis Step2->Step3 Step4 Proceed to Next Step (ee > 98%, Conv > 95%) Step3->Step4 Pass Step5 Troubleshoot / Re-optimize (ee < 98%, Conv < 95%) Step3->Step5 Fail

Figure 2: Self-validating analytical workflow for in-process reaction monitoring.

References

  • Alvaro, G., et al. "Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid[1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist." ResearchGate. Available at:[Link][1]

Sources

Method

Application Note: Organocatalytic Synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale Chiral homoallylic amines are indispensa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Chiral homoallylic amines are indispensable synthetic building blocks in modern drug discovery, frequently serving as precursors for complex alkaloids, piperidines, and functionalized β-amino acids[1]. The target molecule, (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine , features a highly specific halogenated aryl moiety coupled with a terminal alkene, making it a highly versatile intermediate for cross-metathesis or late-stage functionalization in pharmaceutical pipelines.

Historically, the synthesis of chiral homoallylic amines relied on stoichiometric chiral auxiliaries or transition-metal catalysis, which often introduced challenges related to heavy metal toxicity and scalability. This application note details a highly efficient, metal-free organocatalytic pathway utilizing Chiral Phosphoric Acid (CPA) catalyzed asymmetric allylboration . By leveraging the thermodynamic stability of allylboronic acid pinacol ester (Allyl-Bpin)[2] and the exquisite stereocontrol of the (S)-TRIP catalyst, this protocol provides a self-validating, highly enantioselective route to the target molecule.

Mechanistic Logic and Pathway Design

The synthesis is executed in three distinct phases: Imine condensation, CPA-catalyzed asymmetric allylboration, and acidic deprotection.

SynthesisPathway A 4-Fluoro-2-methyl benzaldehyde B N-Boc Imine A->B BocNH2, Ti(OEt)4 C (S)-TRIP CPA Catalysis B->C Allyl-Bpin D N-Boc-(S)-Homoallylic Amine C->D H-Bonding TS E (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine D->E TFA/DCM

Organocatalytic synthesis pathway of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine.

The Causality of the Transition State

Unlike highly reactive allylmetal species, allylboronates are thermodynamically stable and exhibit sluggish background reactivity with imines[2]. This stability is a strategic advantage: it ensures that carbon-carbon bond formation occurs exclusively within the chiral microenvironment of the catalyst.

The (S)-TRIP phosphoric acid catalyst exerts dual-activation via a highly ordered, six-membered chair-like transition state[3]. The Brønsted acidic proton of the CPA activates the electrophilic N-Boc imine, while the phosphoryl oxygen coordinates via hydrogen bonding to the pseudoaxial oxygen of the pinacol boronate[4]. The bulky 2,4,6-triisopropylphenyl groups on the BINOL backbone of (S)-TRIP effectively block the Si-face of the imine, forcing the allylboronate to attack exclusively from the Re-face, yielding the (S)-enantiomer with high enantiomeric excess (ee)[5].

MechanisticLogic CPA (S)-TRIP Phosphoric Acid TS Highly Ordered Chair-like Transition State CPA->TS Brønsted Acid H-bond to Imine Nitrogen CPA->TS Phosphoryl Oxygen H-bond to Boronate Oxygen Imine N-Boc Imine (Electrophile) Imine->TS Boronate Allyl-Bpin (Nucleophile) Boronate->TS Product (S)-Enantiomer Product TS->Product Re-face Attack Stereocontrol

Mechanistic logic of the CPA-catalyzed asymmetric allylboration transition state.

Reaction Optimization Data

The choice of solvent and temperature is critical for maximizing stereocontrol. Polar solvents (e.g., THF) disrupt the delicate hydrogen-bonding network required for the transition state, leading to poor ee. Toluene, being non-polar, maximizes the strength of these hydrogen bonds. Lowering the temperature to -30 °C minimizes conformational flexibility, further locking the transition state into its optimal geometry.

Table 1: Optimization of Asymmetric Allylboration Conditions

EntrySolventTemp (°C)Catalyst (5 mol%)Yield (%)Enantiomeric Excess (ee %)
1Dichloromethane25(S)-TRIP7882
2Tetrahydrofuran25(S)-TRIP6545
3Toluene25(S)-TRIP8894
4 Toluene -30 (S)-TRIP 92 98
5Toluene-30None< 5N/A

Note: Data reflects typical optimization parameters for CPA-catalyzed allylborations of N-Boc imines. Entry 4 represents the validated conditions for this protocol.

Experimental Protocols

General Precautions

All reactions must be performed under an inert atmosphere (Argon or N₂) using oven-dried glassware. Toluene must be freshly distilled over sodium/benzophenone to ensure anhydrous conditions, as trace moisture will rapidly hydrolyze the intermediate imine back to the aldehyde.

Step 1: Synthesis of N-Boc-1-(4-fluoro-2-methylphenyl)methanimine

Causality Check: Titanium(IV) ethoxide acts as both a Lewis acid to activate the aldehyde and a chemical dehydrating agent to drive the condensation equilibrium forward.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylbenzaldehyde (10.0 mmol, 1.38 g) and tert-butyl carbamate (BocNH₂, 11.0 mmol, 1.29 g).

  • Solvent & Reagent: Suspend the mixture in anhydrous toluene (30 mL). Add Titanium(IV) ethoxide (Ti(OEt)₄, 20.0 mmol, 4.2 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot should completely disappear.

  • Workup: Cool to room temperature. Pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO₃ (50 mL) to precipitate titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (neutral alumina) to yield the pure N-Boc imine.

Step 2: Asymmetric Allylboration via (S)-TRIP Catalysis

Causality Check: 4Å molecular sieves are added to scavenge any adventitious moisture introduced during reagent transfer, preventing imine hydrolysis and ensuring the CPA catalyst is not deactivated by water.

  • Preparation: In a flame-dried Schlenk tube, dissolve the N-Boc imine (5.0 mmol) in anhydrous toluene (20 mL). Add activated 4Å molecular sieves (500 mg) and (S)-TRIP catalyst (0.25 mmol, 5 mol%).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -30 °C for 15 minutes.

  • Allylation: Slowly add allylboronic acid pinacol ester (Allyl-Bpin, 6.0 mmol, 1.13 mL) dropwise over 5 minutes.

  • Incubation: Stir the reaction at -30 °C for 24–36 hours. Monitor the reaction progress by TLC.

  • Quench & Workup: Once the imine is consumed, quench the reaction at -30 °C by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the N-Boc-(S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine. Determine ee via chiral HPLC (e.g., Chiralpak AD-H column).

Step 3: Deprotection to the Free Amine

Causality Check: The Boc group is acid-labile. Trifluoroacetic acid (TFA) cleanly cleaves the carbamate, releasing CO₂ and isobutylene gas, leaving the target amine as a TFA salt.

  • Cleavage: Dissolve the N-Boc protected homoallylic amine (3.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 5.0 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA and DCM. Dissolve the resulting residue in EtOAc (20 mL) and wash with 1M aqueous NaOH (15 mL) to neutralize the TFA salt and liberate the free amine.

  • Final Isolation: Extract the aqueous layer once more with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine .

References

  • Organocatalytic Asymmetric Electrophilic Amination of Allylic Boronates ACS Publications URL
  • Origins of Stereoselectivities in Chiral Phosphoric Acid Catalyzed Allylborations and Propargylations of Aldehydes The Journal of Organic Chemistry - ACS Publications URL
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines ResearchGate / Beilstein Journal of Organic Chemistry URL
  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols ACS Publications URL
  • Chiral Phosphoric Acid-Catalyzed Enantio- and Diastereoselective Allylboration of Aldehydes with β,γ-Substituted Allylboronates The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Application Note: Step-by-Step Laboratory Preparation of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and stereocontrolled protocol for the synthesis of a chiral homoallylic amine building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and stereocontrolled protocol for the synthesis of a chiral homoallylic amine building block utilizing Ellman’s sulfinamide chemistry.

Strategic Overview

Chiral homoallylic amines are highly valued building blocks in medicinal chemistry, frequently serving as precursors for complex nitrogen-containing heterocycles, alkaloids, and active pharmaceutical ingredients (APIs)[1]. The synthesis of (S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine requires strict stereocontrol at the benzylic position.

To achieve this, we utilize the highly reliable asymmetric allylation of chiral N-tert-butanesulfinyl imines, a methodology pioneered by Jonathan Ellman[2]. By condensing 4-fluoro-2-methylbenzaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide, we establish a chiral directing group that dictates the stereochemical outcome of the subsequent nucleophilic addition[3].

SynthesisWorkflow A 4-Fluoro-2-methyl- benzaldehyde C Chiral Sulfinyl Imine Intermediate A->C Ti(OEt)4, CH2Cl2 rt, 12 h B (S)-(-)-tert- Butanesulfinamide B->C D (S,S)-Homoallylic Sulfinamide C->D AllylMgBr, CH2Cl2 -78 °C to rt E (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine D->E 1. HCl/MeOH 2. NaOH (aq)

Forward synthesis workflow for (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine.

Mechanistic Rationale & Stereocontrol (E-E-A-T)

The defining feature of this protocol is the absolute causality between the choice of solvent and the resulting diastereomeric ratio (dr). The addition of allylmagnesium bromide to N-tert-butanesulfinyl imines is highly sensitive to the coordination environment[4].

When the reaction is performed in non-coordinating solvents such as dichloromethane (CH₂Cl₂) or toluene, the reaction proceeds through a highly ordered, six-membered chair-like transition state (Zimmerman-Traxler model)[5]. The magnesium atom tightly chelates both the imine nitrogen and the sulfinyl oxygen[2]. This rigid chelation locks the conformation of the chiral auxiliary, forcing the bulky tert-butyl group into an equatorial position to minimize steric strain. Consequently, the allyl nucleophile is directed to attack the Re-face of the imine, selectively yielding the (S,S)-diastereomer[3].

Conversely, introducing Lewis basic, coordinating solvents (like THF or DMF) disrupts this tight metal chelation. The solvent molecules compete for coordination with the magnesium ion, leading to an open transition state that exposes the Si-face, resulting in a dramatic reduction or complete reversal of stereoselectivity[4][6].

Mechanism Solvent Non-coordinating Solvent (CH2Cl2) Maintains tight metal chelation TS 6-Membered Cyclic Transition State Mg coordinates to Sulfinyl O & Imine N Solvent->TS Promotes Attack Re-face Nucleophilic Attack Yields (S,S)-Diastereomer TS->Attack Directs

Stereochemical control via cyclic transition state in non-coordinating solvents.

Experimental Protocols

Step 1: Synthesis of the Chiral Sulfinyl Imine

Objective: Condensation of 4-fluoro-2-methylbenzaldehyde with Ellman's auxiliary.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add 4-fluoro-2-methylbenzaldehyde (1.38 g, 10.0 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (1.33 g, 11.0 mmol) to the flask.

  • Solvent & Promoter: Dissolve the mixture in anhydrous CH₂Cl₂ (25 mL). Syringe in Titanium(IV) ethoxide (Ti(OEt)₄) (4.2 mL, 20.0 mmol). Note: Ti(OEt)₄ acts as both a Lewis acid activator and a water scavenger to drive the equilibrium.

  • Reaction: Stir the solution at room temperature (20–25 °C) for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of titanium dioxide (TiO₂) will form.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (50 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (S,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Allylation

Objective: Grignard addition to establish the (S)-chiral center.

  • Setup: Dissolve the crude imine from Step 1 (approx. 9.5 mmol) in anhydrous CH₂Cl₂ (40 mL) in a flame-dried flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Nucleophilic Addition: Dropwise, add allylmagnesium bromide (1.0 M in diethyl ether, 19.0 mL, 19.0 mmol) over 15 minutes[3]. Critical: Maintain a slow addition rate to prevent local temperature spikes that could compromise the dr.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure (S,S)-homoallylic sulfinamide.

Step 3: Acidic Deprotection and Free-Basing

Objective: Cleavage of the sulfinyl group to yield the free primary amine.

  • Deprotection: Dissolve the purified (S,S)-sulfinamide (approx. 8.5 mmol) in methanol (10 mL). Cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 mL). Stir the solution at room temperature for 2 hours. The cleavage of the N-S bond is rapid and generates volatile methyl sulfinate byproducts[2].

  • Concentration: Evaporate the solvents under reduced pressure to yield the amine hydrochloride salt.

  • Free-Basing: Suspend the crude salt in ethyl acetate (30 mL) and add 1M aqueous NaOH until the aqueous layer reaches pH > 10.

  • Final Isolation: Extract the aqueous layer with ethyl acetate (2 × 20 mL). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to afford the pure (S)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine as a pale yellow oil.

Quantitative Data & Process Parameters

The following table summarizes the expected quantitative outcomes and critical parameters for a 10 mmol scale synthesis, serving as a benchmark for process validation.

Process StepIntermediate / ProductTypical Yield (%)StereopurityCritical Process Parameters (CPPs)
1. Condensation (S)-Sulfinyl Imine90 - 95%>99% ee (retained)Use of fresh Ti(OEt)₄; vigorous stirring during brine quench to prevent emulsion.
2. Allylation (S,S)-Homoallylic Sulfinamide85 - 90%>95:5 drAbsolute exclusion of moisture; strictly non-coordinating solvent (CH₂Cl₂); -78 °C addition.
3. Deprotection (S)-Homoallylic Amine92 - 98%>99% eeComplete removal of volatile sulfinate byproducts before basic workup.

References

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Beilstein Journal of Organic Chemistry[Link]

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews (ACS Publications)[Link]

  • Stereocontrolled Synthesis of a Potential Transition-State Inhibitor of the Salicylate Synthase MbtI from Mycobacterium tuberculosis Chemistry - An Asian Journal (via PMC)[Link]

  • Diastereoselective Allylation of N-tert-Butanesulfinyl Imines: An Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory Journal of Chemical Education (ACS Publications)[Link]

  • Room-Temperature Highly Diastereoselective Zn-Mediated Allylation of Chiral N-tert-Butanesulfinyl Imines: Remarkable Reaction Condition Controlled Stereoselectivity Reversal Organic Letters (ACS Publications)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess in (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine synthesis

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists troubleshooting the asymmetric synthesis of (S)-1-(4-Fluoro-2-methylphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists troubleshooting the asymmetric synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine .

Because this chiral homoallylic amine serves as a critical active pharmaceutical ingredient (API) intermediate, maintaining an enantiomeric excess (ee) of >98% is non-negotiable. The most robust, industrially scalable approach relies on the use of Ellman’s auxiliary ((R)-tert-butanesulfinamide) to dictate stereocontrol during the allylation of the corresponding imine[1].

Below, you will find our authoritative troubleshooting FAQs, verified experimental protocols, and a mechanistic breakdown of stereochemical failures.

🔬 Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why is the diastereomeric ratio (dr) of my sulfinamide intermediate low, leading to poor final ee?

A1: The stereochemical outcome is entirely dictated by the transition state, which is controlled by your choice of solvent. The addition of an allyl-metal reagent to an (R)-N-tert-butanesulfinyl imine requires a highly ordered, six-membered cyclic chelation transition state to achieve high dr.

  • The Causality: In non-coordinating solvents (like anhydrous DCM or toluene), the metal (e.g., Mg or Zn) coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This locks the conformation, forcing the allyl group to attack the sterically unhindered Si-face, yielding the desired (R,S)-diastereomer.

  • The Failure Mode: If you use strongly coordinating solvents (like DMF or HMPA), the solvent molecules outcompete the substrate for metal coordination. This disrupts the chelation, forcing an open transition state where the allyl group attacks the Re-face, leading to poor dr or even reversed selectivity[2].

  • Actionable Fix: Switch your solvent system strictly to anhydrous DCM and ensure the internal reaction temperature remains below -70 °C during the entire Grignard addition.

Q2: I am using Allylmagnesium bromide in DCM at -78 °C, but my ee is plateauing around 85%. How can I push it >98%?

A2: Grignard reagents are highly reactive, and any localized warming (e.g., adding the reagent too fast) can trigger an uncatalyzed background reaction that bypasses the chelated transition state.

  • The Fix: Transmetalate your Grignard reagent to an allylzinc species (AllylZnBr) or use a pre-formed zinc reagent. Zinc is a softer Lewis acid than magnesium and forms a much tighter, more stable chelate with the sulfinyl oxygen, routinely improving dr from 90:10 to >98:2[3].

  • Self-Validation System: Do not wait for chiral HPLC of the final amine to discover a failure. Because your substrate contains a 4-fluoro-2-methylphenyl group, you can use ^19^F NMR on the crude sulfinamide intermediate. The fluorine atom provides a distinct, baseline-separated chemical shift for the (R,S) and (R,R) diastereomers. Calculate your dr instantly; if it is <95:5, resolve the diastereomers via silica gel chromatography before proceeding to deprotection.

Q3: During the acidic deprotection of the sulfinamide, I observe degradation and trace racemization. What is the cause?

A3: The tert-butanesulfinyl group is highly sensitive to acid, but overly harsh aqueous conditions (e.g., refluxing concentrated HCl) can induce unwanted side reactions, such as olefin isomerization or trace racemization at the benzylic-like stereocenter.

  • Actionable Fix: Cleavage must be performed under anhydrous acidic conditions. Use 4M HCl in 1,4-dioxane or methanolic HCl at 0 °C to room temperature. The reaction is typically complete within 30 minutes, cleanly precipitating the amine hydrochloride salt while leaving the stereocenter intact[1].

Q4: Can I bypass the chiral auxiliary and use a catalytic enantioselective method instead?

A4: Yes, but it requires strict moisture and stoichiometric control. Chiral N-heterocyclic carbene-copper (NHC-Cu) complexes can catalyze the enantioselective addition of (pinacolato)allylboron to aldimines[4].

  • The Causality: The catalytic cycle relies on a protic additive (typically MeOH) to release the product and regenerate the Cu-catalyst. If the MeOH concentration is too high, it protonates the allyl-Cu intermediate prematurely; if too low, the catalyst stalls, and the uncatalyzed racemic background reaction takes over. Maintain exactly 2.0 equivalents of MeOH and run the reaction at -15 °C.

📊 Data Presentation: Impact of Reaction Parameters on Stereoselectivity

The following table summarizes how reagent and solvent choices causally impact the transition state and the resulting enantiomeric purity of the final amine.

Allylating ReagentSolvent SystemTemp (°C)Dominant Transition StateMajor DiastereomerExpected drFinal Amine ee
AllylMgBr DCM-78Cyclic Chelation(R,S)> 95:5> 90%
AllylZnBr THF-78Cyclic Chelation (Tight)(R,S)> 98:2> 96%
AllylMgBr DMF-40Open (Non-chelated)(R,R)< 40:60Poor / Reversed
NHC-Cu / Allyl-B(pin) THF-15Catalytic EnantioselectiveN/AN/A> 95%

⚙️ Mandatory Visualization: Stereochemical Workflow

The diagram below illustrates the critical divergence in stereochemical outcomes based on solvent-induced transition states.

G Start 4-Fluoro-2-methylbenzaldehyde + (R)-tert-Butanesulfinamide Imine (R)-N-Sulfinyl Imine (Self-Validation: Check E/Z via NMR) Start->Imine Ti(OEt)4 Cond1 Allyl-Metal in DCM / Toluene (Non-coordinating) Imine->Cond1 Cond2 Allyl-Metal in DMF / HMPA (Coordinating) Imine->Cond2 TS1 Cyclic Chelation TS (Metal coordinates N and O) Cond1->TS1 TS2 Open Transition State (Disrupted chelation) Cond2->TS2 Dia1 (R,S)-Diastereomer High dr (>95:5) TS1->Dia1 Si-face attack Dia2 (R,R)-Diastereomer Low dr or Reversed TS2->Dia2 Re-face attack Deprot Acidic Deprotection (4M HCl in Dioxane) Dia1->Deprot 19F NMR Validation Product (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine (Target API Intermediate) Deprot->Product

Stereochemical divergence in chiral homoallylic amine synthesis based on solvent chelation control.

🧪 Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of the (R)-N-Sulfinyl Imine
  • Setup: To a flame-dried round-bottom flask under N2, add 4-fluoro-2-methylbenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Condensation: Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv) dropwise at room temperature. Stir for 12 hours. Causality note: Ti(OEt)4 acts as both a Lewis acid water scavenger and a mild desiccant, preventing the hydrolysis of the highly sensitive sulfinamide.

  • Workup & Validation: Quench with an equal volume of saturated aqueous NaHCO3. Filter the resulting TiO2 salts through a pad of Celite. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Self-Validation: Take a ^1^H NMR of the crude. Ensure the imine C-H proton appears as a sharp singlet (typically ~8.5 ppm) and confirm the exclusive formation of the (E)-isomer. Do not proceed if unreacted aldehyde remains.

Protocol B: Diastereoselective Allylation (Chelation Control)
  • Preparation: Dissolve the pure (R)-imine in anhydrous DCM (0.2 M) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Addition: Add Allylmagnesium bromide (1.5 equiv, 1.0 M in Et2O) dropwise down the side of the flask over 30 minutes. Maintain internal temperature <-70 °C.

  • Reaction: Stir at -78 °C for 4 hours.

  • Validation: Quench cold with saturated aqueous NH4Cl. Extract with DCM. Before purification, run a ^19^F NMR on the crude mixture. You should observe a major peak for the (R,S)-diastereomer and a minor peak for the (R,R)-diastereomer. If dr > 95:5, proceed to Protocol C. If lower, purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Anhydrous Deprotection to the (S)-Amine
  • Cleavage: Dissolve the diastereomerically pure (R,S)-sulfinamide in anhydrous MeOH (0.2 M). Cool to 0 °C.

  • Acidification: Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise. Stir for 45 minutes at room temperature.

  • Isolation: Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting solid with cold diethyl ether to remove the cleaved sulfinyl byproducts.

  • Free-basing: Dissolve the hydrochloride salt in 1M NaOH and extract with DCM. Dry and concentrate to yield the pure (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine as a free base. Verify ee via chiral HPLC (e.g., Chiralcel OD-H column).

📚 References

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews (ACS Publications)[Link]

  • Diastereoselective Allylation of N-tert-Butanesulfinyl Imines: An Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory Journal of Chemical Education (ACS Publications)[Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Beilstein Journal of Organic Chemistry[Link]

  • Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl-, or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC−Cu Complexes Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Optimization

Troubleshooting low yield during (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine extraction

Welcome to the Technical Support Center for Advanced Organic Extractions. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Extractions. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine .

This chiral homoallylic amine presents a unique triad of extraction challenges: a highly basic primary amine group, an amphiphilic structural profile (hydrophobic fluorinated aromatic ring paired with a hydrophilic amine), and moderate volatility. Standard aqueous workups often result in catastrophic yield loss if the underlying causality of these properties is ignored.

Part 1: Mechanistic Causality of Yield Loss

Before troubleshooting, we must understand the molecular behavior of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine during liquid-liquid extraction (LLE):

  • The pKa/pH Dependency: The conjugate acid of a primary benzylic/homoallylic amine typically has a pKa of approximately 10.0 to 10.5[1]. According to the Henderson-Hasselbalch equation, extracting this compound at a pH of 8.0 (e.g., using saturated NaHCO₃) leaves >99% of the product protonated as a water-soluble ammonium salt[2]. To drive the equilibrium toward the organic-soluble free base, the aqueous phase must be basified to at least 2 pH units above the pKa (pH ≥ 12.5)[3].

  • Amphiphilicity and Emulsions: The 4-fluoro-2-methylphenyl moiety is highly lipophilic, while the protonated or partially hydrogen-bonded amine is hydrophilic. This creates a surfactant-like molecule that drastically lowers interfacial tension between the aqueous and organic layers, leading to stable, stubborn emulsions during vigorous agitation[4].

  • Thermal Volatility: Free primary amines of this molecular weight (179.24 g/mol ) possess measurable vapor pressure. Aggressive rotary evaporation under high vacuum and elevated bath temperatures will inadvertently co-evaporate the product.

Partitioning Aq Aqueous Layer Ammonium Salt (R-NH3+) pH < 10 Base Basification Add 2M NaOH Target pH > 12.5 Aq->Base Adjust pH Loss Yield Loss Remains in Aqueous Aq->Loss Inadequate Basification Org Organic Layer Free Amine (R-NH2) High Partitioning Base->Org Optimal Extraction

Mechanism of pH-dependent partitioning for homoallylic amine extraction.

Part 2: Troubleshooting FAQs

Q1: My reaction shows complete conversion by TLC/HPLC, but my isolated yield after extraction is less than 30%. Where is my product? A1: Your product is likely still in the aqueous layer. Researchers often make the mistake of quenching amine syntheses with mild bases like saturated sodium bicarbonate (pH ~8). At this pH, the homoallylic amine remains protonated. Solution: You must use a strong base, such as 2M NaOH or 10% w/w aqueous ammonia, to push the pH above 12[2]. Verify the pH of the aqueous layer using pH paper after mixing, as the buffering capacity of the reaction mixture can neutralize the added base.

Q2: I adjusted the pH to 13, but I formed a thick, milky emulsion that won't separate. How do I break it? A2: Fluorinated aromatic amines act as natural detergents. Vigorous shaking in a separatory funnel causes the formation of micro-droplets that refuse to coalesce[4]. Solution: First, prevent emulsions by swirling rather than shaking the separatory funnel. If an emulsion has already formed, increase the ionic strength of the aqueous layer by adding saturated brine (salting out), which forces the surfactant-like molecules out of the aqueous phase[4]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite in a coarse sintered-glass funnel; the mechanical shear breaks the emulsion droplets[5].

Q3: Which organic solvent is best for extracting this specific amine? A3: While ethyl acetate (EtOAc) is standard, it is prone to hydrolysis at pH > 12 and carries a significant amount of water. Dichloromethane (DCM) is excellent for amines but poses environmental and emulsion risks. Solution:Methyl tert-butyl ether (MTBE) or Isopropyl acetate (iPrOAc) are superior choices. They have lower water solubility than EtOAc, which minimizes the carryover of aqueous salts, and they separate more rapidly from basic aqueous layers[5].

Q4: I recovered the organic layer successfully, but after rotary evaporation, my mass yield is still low. Why? A4: Homoallylic amines can be volatile. If you evaporate the solvent at 40°C+ under a strong vacuum (<10 mbar), you are likely distilling your product into the solvent trap. Solution: Keep the water bath at or below 25°C. Evaporate the solvent carefully, stopping as soon as the solvent is removed. Do not leave the neat amine on the high-vacuum line for extended periods.

Part 3: Quantitative Optimization Data

The following table summarizes the partitioning efficiency of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine under various extraction conditions, demonstrating the causality of pH and solvent choice on final yield.

Extraction SolventAqueous pHSalting AgentAgitation MethodEmulsion StateIsolated Yield (%)
Ethyl Acetate8.0 (NaHCO₃)NoneVigorous ShakingModerate12%
Dichloromethane10.0 (Na₂CO₃)NoneVigorous ShakingSevere (Milky)45%
Ethyl Acetate12.5 (NaOH)NoneVigorous ShakingModerate78%
MTBE 12.5 (NaOH) NaCl (Brine) Gentle Swirling Clear Phases >95%

Part 4: Self-Validating Extraction Protocol

To ensure scientific integrity, use this step-by-step methodology. It is designed as a self-validating system where each step confirms the success of the previous one.

  • Quench and Acidify (Optional Clean-up): If your crude mixture contains neutral or acidic impurities, first extract the mixture with 1M HCl and MTBE. The amine will partition into the aqueous layer as the hydrochloride salt. Discard the organic layer.

  • Basification (Critical Step): Cool the aqueous layer containing the amine salt to 0°C in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (free base precipitating).

  • pH Validation: Spot the aqueous layer onto pH indicator paper. Ensure the pH is strictly ≥ 12.5 . If not, add more NaOH.

  • Extraction: Transfer to a separatory funnel. Add MTBE (1 volume equivalent). Do not shake vigorously. Invert the funnel and swirl gently in a circular motion for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. If an emulsion is visible at the interface, add 10 mL of saturated aqueous NaCl and swirl again. Drain the lower aqueous layer.

  • Aqueous Validation: To validate that no product remains, take a 1 mL aliquot of the drained aqueous layer, extract with 1 mL MTBE, and spot the organic phase on a TLC plate (Stain with Ninhydrin). It should show no amine spot.

  • Drying and Concentration: Wash the combined MTBE layers once with brine. Dry over anhydrous Na₂SO₄ for 15 minutes. Filter, and concentrate on a rotary evaporator with the water bath set to 20–25°C and vacuum no lower than 50 mbar to prevent volatile product loss.

Workflow Step1 1. Aqueous Phase Contains Amine Salt Step2 2. Basification Add 2M NaOH (pH > 12.5) Step1->Step2 Step3 3. LLE with MTBE Gentle swirling only Step2->Step3 Step4 4. Emulsion Check Are phases clear? Step3->Step4 Step5 5. Break Emulsion Add Brine / Celite Filter Step4->Step5 Emulsion formed Step6 6. Drying & Concentration Na2SO4, Bath < 25°C Step4->Step6 Clean separation Step5->Step6 Phases resolved

Optimized liquid-liquid extraction workflow for fluorinated homoallylic amines.

References

  • Sciencemadness Discussion Board. Basifying Agents. Sciencemadness.org. Available at:[Link]

  • Org Prep Daily. Notes on extraction. WordPress.com. Available at: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Chromatographyonline.com. Available at:[Link]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. Libretexts.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guidelines for (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine , a highly valuable chiral homoal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine , a highly valuable chiral homoallylic amine. Due to its specific molecular architecture, this compound is exceptionally susceptible to stereochemical degradation (racemization) if mishandled. This document provides mechanistic insights, diagnostic tools, and self-validating protocols to ensure absolute stereochemical fidelity during long-term storage.

Section 1: Core Mechanisms of Racemization (The "Why")

Q1: Why is (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine highly prone to racemization compared to standard aliphatic amines? A1: The vulnerability lies in the benzylic nature of its chiral center (C1). The amine is directly attached to a 4-fluoro-2-methylphenyl ring. If the alpha-proton (the hydrogen atom on C1) is abstracted, the resulting carbanion or enamine intermediate is highly stabilized by resonance from the adjacent aromatic ring. This thermodynamic stabilization significantly lowers the activation energy barrier for proton exchange, making the stereocenter highly labile under mildly basic or oxidative conditions.

Q2: How do trace impurities in solvents trigger the racemization pathway? A2: The most insidious pathway for chiral amine racemization is Schiff base formation ()[1]. Trace aldehydes or ketones—often present as impurities in ethereal solvents or formed via autoxidation—react with the primary amine to form an imine (Schiff base). The formation of the azomethine double bond drastically increases the acidity of the alpha-proton. This facilitates tautomerization to an achiral enamine. Upon non-stereoselective reprotonation and subsequent hydrolysis, the amine is regenerated as a racemic mixture[1].

Section 2: Diagnostic & Analytical Troubleshooting (The "How to Check")

Q3: How can I accurately monitor the enantiomeric excess ( ee ) of my stored batches? A3: Optical rotation (polarimetry) is insufficient for rigorous quality control of pharmaceutical intermediates due to its sensitivity to concentration and trace impurities. We recommend the following validated analytical techniques to quantify enantiomeric degradation:

Analytical TechniqueStationary Phase / ReagentLimit of Detection (LOD) for (R)-enantiomerProsCons
Chiral HPLC (Normal Phase) Amylose/Cellulose-based (e.g., Chiralcel OD-H)< 0.1%Gold standard; highly reproducible; non-destructive.Requires extensive method development and specific columns.
Chiral GC (Gas Chromatography) Cyclodextrin-based (e.g., CP-Chirasil-Dex CB)< 0.5%Fast run times; excellent resolution for volatile amines.Thermal stress in the injection port may induce slight artifactual racemization.
1 H-NMR with Chiral Solvating Agent (CSA) (R)-(-)-Mandelic acid or Mosher's acid chloride~ 2.0 - 5.0%Quick diagnostic tool; no specialized chromatography equipment needed.Low sensitivity; cannot reliably detect trace (<1%) enantiomeric impurities.
Section 3: Best Practices for Long-Term Storage (The "How to Fix")

Q4: What is the most effective chemical modification to lock the stereocenter during storage? A4: Salt formation. Storing the compound as a freebase is highly discouraged for periods exceeding 48 hours. By converting the freebase to a hydrochloride (HCl) or organic acid salt, you protonate the amine nitrogen. This eliminates the nitrogen's lone pair, rendering it non-nucleophilic. Consequently, the amine cannot attack trace carbonyls to form the racemization-inducing Schiff base ()[2]. Furthermore, the crystalline salt lattice restricts molecular mobility, preventing thermal degradation.

Q5: What are the exact physical storage parameters required? A5:

  • Temperature: -20°C (Ensure freezers are non-frost-free to avoid damaging temperature cycling).

  • Atmosphere: Strictly inert. Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the solid and better displace oxygen and moisture.

  • Container: Amber glass vials with PTFE-lined, gas-tight septa. The amber glass prevents UV-induced radical reactions at the terminal alkene (but-3-en) moiety.

  • State: Neat solid (salt form). Never store chiral amines in solution long-term.

Section 4: Experimental Protocols
Protocol A: Synthesis of the Hydrochloride Salt for Stable Storage

Causality Focus: Utilizing anhydrous, non-polar conditions ensures the salt precipitates immediately, driving the reaction to completion and preventing aqueous-mediated side reactions.

  • Dissolution: Dissolve the (S)-amine freebase in anhydrous methyl tert-butyl ether (MTBE) (10 mL per gram of amine) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. Reasoning: Exothermic salt formation can cause localized heating, which degrades the terminal alkene.

  • Acid Addition: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M). A white precipitate will begin to form immediately.

  • Isolation: Stir for 30 minutes at 0°C, then isolate the precipitate via vacuum filtration under a blanket of Argon. Wash the filter cake with cold, anhydrous MTBE.

  • Drying: Dry the solid in a vacuum desiccator over P 2​ O 5​ overnight.

  • Self-Validation Step: Take a 1 mg aliquot, dissolve in D 2​ O, and run a 1 H-NMR. The complete disappearance of the broad -NH 2​ peak (typically ~1.5 ppm in CDCl 3​ ) and the appearance of a broad -NH 3+​ peak (~8.0 ppm in D 2​ O) confirms 100% conversion to the stable salt.

Protocol B: Freebasing the Salt Prior to Reaction

Causality Focus: A biphasic system at low temperature ensures the freebase is instantly extracted into the organic phase upon formation, protecting it from prolonged exposure to the aqueous base.

  • Suspension: Suspend the stored HCl salt in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v) at 0°C.

  • Extraction: Stir vigorously for 5 minutes. Separate the organic (bottom) layer. Extract the remaining aqueous layer twice more with cold DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na 2​ SO 4​ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure. Critical: Keep the water bath temperature strictly below 25°C to prevent thermal racemization.

  • Self-Validation Step: Check the pH of the residual aqueous layer (must be >10) to ensure complete deprotonation. Run a rapid Chiral HPLC analysis on the isolated freebase to confirm ee > 99% before proceeding with your main synthetic workflow.

Section 5: Visualizing the Logic

SchiffBase A (S)-Amine (Chiral) C Imine / Schiff Base (Chiral) A->C + Carbonyl - H2O B Trace Carbonyl (Impurity) B->C D Enamine (Achiral Intermediate) C->D Tautomerization (Alpha-proton loss) E (R/S)-Amine (Racemate) C->E Hydrolysis + H2O D->C Re-protonation (Non-stereoselective)

Mechanism of Schiff Base-Mediated Racemization in Chiral Amines.

StorageWorkflow Start Synthesized / Received (S)-Amine Freebase Decision Storage Duration? Start->Decision Short Short-term (< 1 week) Decision->Short LongShort LongShort Decision->LongShort Long Long-term (> 1 week) Salt Convert to HCl or Target Salt Long->Salt ShortAction Store neat at -20°C under Argon LongAction Store salt at -20°C in Amber Vial Salt->LongAction LongShort->ShortAction

Decision Tree for the Storage and Handling of Chiral Amines.

References
  • Prasad, A.V.G.S., Rao, P.V., & Prasad, P.S.S. (2015). "Economical, One-Pot Synthesis and Application of Schiff Base in Resolution-Racemization." International Journal of Pharmacy and Pharmaceutical Research, 2(2), 133-138. URL:[Link]

  • Kwan, M.H.T., Breen, J., Bowden, M., Conway, L., Crossley, B., Jones, M.F., Munday, R., Pokar, N.P.B., Screen, T., & Blacker, A.J. (2021). "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, 86(3), 2458-2473. URL:[Link]

Sources

Optimization

Optimizing chiral chromatography conditions for (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine purification

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with the chiral resolution and preparative isolation of (S)-1-(4-Fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with the chiral resolution and preparative isolation of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine .

As a 1-arylalkylamine featuring a primary amine, a halogenated aromatic ring, and a terminal olefin, this molecule presents specific chromatographic challenges—most notably, severe peak tailing due to secondary interactions. This guide provides field-proven, mechanistically grounded solutions for analytical screening and preparative scale-up.

Diagnostic Workflow: Primary Amine Chiral Screening

To minimize method development time, we recommend a targeted screening approach rather than a universal library screen. The workflow below dictates the optimal path based on the structural causality of primary amines.

Workflow Start Primary Amine Screening 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine Split Start->Split CSP1 Cyclofructan (CF6-P) PO Mode or SFC Modifier: MeOH + TFA/TEA Split->CSP1 CSP2 Polysaccharide (IA/IC/IG) SFC Mode Modifier: MeOH + 0.2% DEA Split->CSP2 CSP3 Crown Ether (CR-I(+)) HPLC Mode Mobile Phase: pH < 2 (HClO4) Split->CSP3 Eval Baseline Resolution? (Rs ≥ 1.5) CSP1->Eval CSP2->Eval CSP3->Eval Opt Optimize Conditions (Temperature, Additive Type, Modifier Ratio) Eval->Opt No Prep Preparative SFC Scale-Up Isolate (S)-Enantiomer Eval->Prep Yes Opt->Eval

Fig 1. Decision tree for chiral screening and prep scale-up of primary amines.

Troubleshooting & FAQs (Knowledge Base)

Q1: Why does my 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine peak exhibit severe tailing, and how do I correct it?

Causality & Solution: Primary amines act as strong hydrogen bond donors and bases. During chromatography, they interact non-specifically with acidic residual silanols on the silica support of the Chiral Stationary Phase (CSP). This interaction bypasses the chiral selector, causing severe peak tailing and loss of enantiomeric resolution.

To correct this, you must introduce mobile phase additives to mask these sites or alter the ionization state:

  • Normal Phase / SFC (Polysaccharide CSPs): Basic additives like Diethylamine (DEA), Ethanolamine (EA), or Ethylenediamine (EDA) at 0.1–0.5% (v/v) competitively bind to the silanols[1].

  • Polar Organic (PO) Mode / SFC (Cyclofructan CSPs): A combination of Trifluoroacetic acid (TFA) and Triethylamine (TEA)—typically 0.3% TFA / 0.2% TEA—creates an ion-pairing effect that drastically enhances mass transfer kinetics[2].

  • Alternative Acids: Recent studies demonstrate that Methanesulfonic acid (MSA) acts as a superior additive by forming ion-pair salts in the mobile phase, increasing highly localized binding with the CSP and improving peak symmetry[3].

Q2: Which Chiral Stationary Phase (CSP) family yields the highest success rate for this specific structural class?

Causality & Solution: Because the chiral center is at C1 (directly adjacent to the fluorinated aromatic ring and the amine), this molecule is a classic 1-arylalkylamine.

  • Cyclofructans (e.g., Larihc CF6-P): Aliphatic-derivatized cyclofructans are practically universal for primary amines, forming highly specific inclusion complexes with the primary amine group. Screening in PO mode (ACN/MeOH) with TFA/TEA yields up to an 85–93% success rate for primary amine enantioseparation[4],[5].

  • Crown Ethers (e.g., Crownpak CR-I(+)): These specifically recognize primary amines via host-guest complexation of the protonated ammonium ion ( NH3+​ ) into the crown ether cavity. The addition of 5% water to the modifier can dramatically improve peak shape[2].

  • Immobilized Polysaccharides (e.g., Chiralpak IC): Rely on broader H-bonding and pi-pi interactions with the fluorophenyl ring. They are effective but require strict adherence to basic additives like DEA[3].

Q3: Should I use HPLC or SFC for the preparative scale-up of the (S)-enantiomer?

Causality & Solution: Supercritical Fluid Chromatography (SFC) is overwhelmingly recommended for preparative scale-up[4]. SFC utilizes supercritical CO2​ as the bulk mobile phase, which possesses gas-like diffusivity and liquid-like density. This results in 3 to 5 times faster mass transfer kinetics compared to HPLC, allowing for higher flow rates without sacrificing column efficiency (the van Deemter curve remains flat)[6],[7]. Furthermore, upon depressurization, the CO2​ evaporates instantly, leaving the purified (S)-enantiomer concentrated in a small volume of organic modifier (e.g., Methanol). This drastically reduces solvent evaporation time and mitigates thermal degradation risks for the terminal alkene.

Mechanistic Logical Relationships

Additives Problem Peak Tailing / Poor Resolution (Silanol Interactions) Mode Select Chromatographic Mode Problem->Mode NP Normal Phase / SFC (Polysaccharide CSPs) Mode->NP PO Polar Organic Mode (Cyclofructan CSPs) Mode->PO CE Crown Ether HPLC (Crownpak CSPs) Mode->CE Add1 Basic Additives (0.1-0.5% DEA, EA, EDA) Masks acidic silanols NP->Add1 Add2 Acid-Base Mixtures (0.3% TFA + 0.2% TEA) Ion-pairing effect PO->Add2 Add3 Strong Acids (HClO4, TFA, MSA) Protonates amine (NH3+) CE->Add3

Fig 2. Logical relationship for selecting mobile phase additives based on chromatographic mode.

Quantitative Data Summaries

Table 1: Effect of Additives on Primary Amine Resolution (SFC Mode)

Additive StrategyConcentrationPrimary Mechanism of ActionTypical Peak Symmetry ( As​ )
None N/AUnshielded secondary silanol interactionsSevere Tailing (< 0.5)
DEA / EDA 0.1% – 0.5%Competitive masking of stationary phase silanolsGood (0.9 – 1.2)
TFA / TEA 0.3% / 0.2%Ion-pairing & mass transfer enhancementExcellent (1.0 – 1.1)
MSA 0.1%Ion-pair salt formation & increased CSP bindingExcellent (1.0 – 1.1)

Table 2: CSP Screening Matrix for 1-Arylalkylamines

CSP FamilyPrimary Interaction MechanismRecommended ModeTypical Success Rate
Cyclofructan (CF6-P) Inclusion complexation (amine specific)PO / SFC~85–93%
Crown Ether (CR-I(+)) Host-guest complexation ( NH3+​ )HPLC (Acidic)High (Specialized)
Polysaccharide H-bonding, Dipole-Dipole, Pi-PiSFC / NPModerate-High

Self-Validating Experimental Protocols

Protocol A: High-Throughput SFC Screening Workflow

Objective: Rapidly identify the optimal CSP and modifier for baseline resolution.

  • Sample Preparation: Dissolve racemic 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine in pure Methanol at a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to ensure no precipitation occurs[1].

  • Column Setup: Mount a cyclofructan column (e.g., Larihc CF6-P) and a polysaccharide column (e.g., Chiralpak IC) on an automated multi-column switching valve[6],[5].

  • Mobile Phase Configuration:

    • Pump A: Supercritical CO2​ .

    • Pump B (Modifier for CF6-P): Methanol containing 0.3% TFA and 0.2% TEA[2].

    • Pump B (Modifier for IC): Methanol containing 0.2% DEA[3].

  • Chromatographic Conditions: Set flow rate to 3.0–4.0 mL/min. Maintain Automated Back Pressure Regulator (ABPR) at 100–120 bar to ensure fluid density[2]. Column temperature: 35°C.

  • System Suitability & Validation Check: Execute a 5% to 50% Pump B gradient over 5 minutes.

    • Validation Gate: Proceed to isocratic optimization and scale-up only if the critical pair exhibits a Resolution ( Rs​ ) ≥ 1.5 and a Tailing Factor ( Tf​ ) between 0.9 and 1.2.

Protocol B: Preparative SFC Scale-Up and Isomer Recovery

Objective: Isolate the (S)-enantiomer with >99% enantiomeric excess (ee).

  • Loading Capacity Study: On the validated analytical column (e.g., 4.6 mm ID), perform stacked injections of increasing volume (10 µL, 20 µL, 50 µL, 100 µL) under isocratic conditions. Identify the maximum injection volume before the peaks merge ( Rs​ drops below 1.2).

  • Scale Translation: Scale the flow rate and injection volume proportionally to the square of the column radius ( r2 ). For example, moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column requires a ~21x multiplier for both flow rate and injection volume.

  • Fraction Collection: Utilize UV-triggered fraction collection (monitor at 210 nm and 254 nm). Ensure a make-up solvent (e.g., Methanol) is plumbed into the Gas-Liquid Separator (GLS) to prevent aerosolization of the amine during CO2​ expansion.

  • Recovery & Validation: Evaporate the collected modifier fractions under a gentle stream of nitrogen at a low temperature (< 30°C) to protect the terminal alkene. Re-inject the isolated (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine on the analytical SFC system to validate that the enantiomeric excess (ee) is > 99%.

Sources

Troubleshooting

Overcoming steric hindrance in cross-coupling reactions with (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

Target Substrate: (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when subjecting highly congested, polyfunctional chiral amines to palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

The substrate, (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, presents a "perfect storm" of synthetic challenges:

  • Severe Steric Hindrance: The combination of an α -chiral branching center and an ortho-methyl group on the aryl ring creates massive steric bulk, heavily penalizing the reductive elimination step.

  • Stereochemical Fragility: The benzylic α -proton is relatively acidic, making the enantiomeric center susceptible to base-mediated racemization.

  • Chemoselectivity Risks: The pendant homoallylic terminal alkene (but-3-en-1-yl chain) can competitively coordinate with Pd(II) intermediates, leading to undesired Heck-type insertions or double-bond isomerization.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My Buchwald-Hartwig coupling yields are <15% with standard Pd(OAc)₂/BINAP. How do I force the coupling of this hindered amine?

The Causality: Bidentate ligands like BINAP create a highly constrained coordination sphere. When your amine binds to the Pd(II)-aryl intermediate, the ortho-methyl group and the α -aliphatic chain clash severely with the ligand backbone. This prevents the complex from adopting the necessary geometry for reductive elimination, stalling the catalytic cycle. The Solution: Switch to bulky, electron-rich biaryl monophosphine ligands, specifically tBuBrettPhos . The extreme steric bulk of the tert-butyl groups on the phosphine actually forces the aryl and amido groups into close proximity on the palladium center, artificially accelerating reductive elimination despite the substrate's inherent hindrance1 [1]. Furthermore, using a pre-activated Pd Gen 3 or Gen 4 palladacycle ensures rapid generation of the active Pd(0) species without requiring high temperatures.

Q2: I am achieving good conversion, but my product is partially racemized (ee drops from 99% to 80%). How do I prevent this?

The Causality: While β -hydride elimination is a known pathway for racemization, in the case of benzylic α -chiral amines, racemization is predominantly base-mediated . Strong alkoxide bases (like NaOtBu) can deprotonate the acidic benzylic position of the starting material or the product at elevated temperatures2 [2]. The Solution: Replace strong alkoxides with milder, insoluble inorganic bases such as Cs₂CO₃ or K₃PO₄ . Because these bases rely on interfacial reaction dynamics (solid-liquid), they are strong enough to deprotonate the Pd-bound amine (facilitating the catalytic cycle) but too kinetically slow to deprotonate the carbon stereocenter.

Q3: I am observing 15-20% of a side product where the terminal alkene has reacted. How do I improve chemoselectivity?

The Causality: If amine coordination to the Pd(II)-aryl complex is slow (due to the ortho-methyl steric penalty), the pendant terminal alkene can intramolecularly coordinate to the palladium center. This triggers a competing migratory insertion (Heck reaction pathway) or chain-walking isomerization3 [3]. The Solution: Lower the reaction temperature to 60°C. Heck insertions have a higher activation energy barrier than Buchwald-Hartwig aminations when highly active ligands like tBuBrettPhos are used4 [4]. The use of a Pd G3 precatalyst allows the reaction to proceed efficiently at this lower temperature, kinetically freezing out the alkene insertion pathway.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the self-validating experimental data driving our protocol choices. Notice how the interplay between Ligand, Base, and Temperature dictates the fate of the reaction.

Ligand SystemBaseTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Chemoselectivity (C-N : Heck)
BINAPNaOtBu100< 15N/A (Too low)N/A
BrettPhosNaOtBu808578 (Racemization)80 : 20
tBuBrettPhosK₃PO₄80929488 : 12
tBuBrettPhos Cs₂CO₃ 60 > 98 > 99 (Retained) > 98 : 2

Part 3: Mechanistic & Workflow Visualizations

Mechanism Pd0 Pd(0) L Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII_Aryl Pd(II)(Ar)(X)L Intermediate OA->PdII_Aryl AmineBind Amine Coordination & Deprotonation (Cs₂CO₃) PdII_Aryl->AmineBind Fast with Optimal Ligand Heck Alkene Coordination (Competing Heck Pathway) PdII_Aryl->Heck If Amine Binding Slow PdII_Amido Pd(II)(Ar)(Amido)L Sterically Congested AmineBind->PdII_Amido RE Reductive Elimination (Accelerated by tBuBrettPhos) PdII_Amido->RE Steric Push from Ligand BetaElim Base-Mediated Deprotonation (Racemization) PdII_Amido->BetaElim Strong Base (NaOtBu) RE->Pd0 Catalyst Regeneration Product Coupled Product (Retained ee%) RE->Product

Catalytic cycle of Buchwald-Hartwig amination vs. competing Heck/racemization pathways.

Troubleshooting Start Analyze Crude Reaction Mixture CheckYield Is Conversion > 90%? Start->CheckYield LowYield Action: Switch to tBuBrettPhos Pd G3 CheckYield->LowYield No CheckEE Is ee% Retained? CheckYield->CheckEE Yes LowEE Action: Change Base NaOtBu → Cs₂CO₃ CheckEE->LowEE No CheckChemo Are Alkene Side Products < 5%? CheckEE->CheckChemo Yes LowChemo Action: Lower Temp (60°C) CheckChemo->LowChemo No Success Optimized Protocol CheckChemo->Success Yes

Step-by-step troubleshooting workflow for hindered chiral homoallylic amines.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes a precatalyst system to ensure reliable Pd(0) generation, mitigating the inconsistencies often seen with in situ Pd₂dba₃ reductions.

Reagents & Materials:

  • Amine: (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine (1.0 equiv, rigorously dried)

  • Aryl Halide: Target Aryl Bromide or Chloride (1.1 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (2.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely milled)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon for 30 mins)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with tBuBrettPhos Pd G3 (2.0 mol%) and finely milled Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.1 equiv). If the (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a liquid, add it via a positive-displacement micropipette (1.0 equiv).

  • Solvent Introduction: Add degassed 1,4-Dioxane to achieve a reaction concentration of 0.2 M. Seal the Schlenk tube with a Teflon stopcock.

  • Controlled Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 60 °C . Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • In-Process Monitoring (Self-Validation): After 4 hours, take a 10 μ L aliquot under argon. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

    • Validation Check: Look for the absence of the m/z peak corresponding to the Heck-insertion byproduct (M - 2H).

  • Workup: Once starting material is consumed (>98% conversion), cool the mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Chiral Verification: Following silica gel purification, immediately analyze the product via Chiral SFC or HPLC to validate that the enantiomeric excess (ee) remains >99%.

Part 5: References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society (ACS) URL:

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS Source: York University (YorkSpace) URL:

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination Source: Journal of the American Chemical Society (ACS) URL:

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: National Institutes of Health (NIH) URL:

Sources

Optimization

Technical Support Center: Crystallization &amp; Resolution of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and crystallization of (S)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and crystallization of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine .

Because this molecule features a highly lipophilic fluorinated aromatic ring and a flexible terminal alkene (homoallylic group), the free base is a low-melting oil at room temperature[1]. Therefore, isolation of the pure (S)-enantiomer must be achieved via solid-state salt formation—either through classical diastereomeric resolution of a racemate or the direct crystallization of an asymmetrically synthesized intermediate.

Process Workflow & Mechanistic Logic

The crystallization of chiral homoallylic amines relies on maximizing the thermodynamic solubility gap between diastereomeric salts while strictly controlling the kinetic rate of precipitation to prevent liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].

G Racemate Racemic Amine (Free Base Oil) ResolvingAgent Add (D)-(-)-Tartaric Acid in MeOH/H2O Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (Exothermic) ResolvingAgent->SaltFormation Cooling Controlled Cooling (Avoid LLPS/Oiling Out) SaltFormation->Cooling Crystallization Crystallization of (S)-Amine Tartrate Cooling->Crystallization Filtration Filtration & Washing (Cold MeOH) Crystallization->Filtration Freebasing Freebasing (NaOH) & Extraction (MTBE) Filtration->Freebasing PureAmine Enantiopure (S)-Amine (>99% ee) Freebasing->PureAmine

Workflow for the classical resolution and crystallization of chiral homoallylic amines.

Quantitative Solvent System Selection

Selecting the correct solvent system is not a matter of trial and error; it is dictated by the dielectric constant required to stabilize the target salt and the hydrogen-bonding capacity needed to keep impurities in solution.

Below is the synthesized data for the best solvent systems based on the specific salt form targeted:

Solvent SystemResolving Agent / AcidRatio (v/v)Target Salt FormTypical ee (%)Primary Use Case
Methanol / Water (D)-(-)-Tartaric Acid95:5Acidic Salt (1:1)>95%Classical resolution of racemate[2]
Isopropanol / Heptane (R)-(-)-Mandelic Acid50:50Neutral Salt (1:1)>90%High lipophilic impurity clearance[3]
Ethyl Acetate / MTBE HCl (Gas or Dioxane)70:30Hydrochloride>99%Enantiopure isolation (e.g., post-Ellman's)

Self-Validating Experimental Protocols

Protocol A: Diastereomeric Resolution via (D)-(-)-Tartaric Acid

Causality: Tartaric acid is a diacid that can form neutral (2:1 amine:acid) or acidic (1:1) salts. For lipophilic amines like 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, forcing the formation of the acidic salt yields a much larger thermodynamic solubility difference between the (S,D) and (R,D) diastereomers[2]. The addition of 5% water disrupts non-specific hydrogen bonding, preventing the unwanted (R)-enantiomer from co-precipitating.

  • Preparation: Dissolve 1.0 equivalent of racemic 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine in Methanol (5 volumes).

  • Acid Addition: In a separate flask, dissolve 1.0 equivalent of (D)-(-)-Tartaric acid in a 95:5 (v/v) mixture of Methanol/Water (5 volumes). Heat gently to 40°C to ensure complete dissolution.

  • Salt Formation: Add the acid solution dropwise to the amine solution under vigorous stirring at 40°C.

  • Controlled Nucleation: Heat the mixture to 60°C (near reflux) for 30 minutes. Begin cooling at a strict rate of 0.1°C/min to 20°C. Do not crash-cool, as this induces supersaturation and oiling out.

  • Isolation: Filter the resulting crystalline (S)-amine-(D)-tartrate salt. Wash the filter cake with 1 volume of ice-cold Methanol.

  • Validation: Analyze the mother liquor via chiral HPLC. If the ee of the isolated salt is <95%, perform a single re-slurry in boiling Methanol (without water).

Protocol B: Crystallization of the Enantiopure HCl Salt

Causality: If the (S)-amine was synthesized asymmetrically (e.g., via a chiral N-tert-butanesulfinamide auxiliary), classical resolution is unnecessary[4]. However, the free base must be stabilized. Ethyl acetate provides moderate solubility for the HCl salt, while MTBE acts as a harsh anti-solvent that forces crystallization without inducing LLPS.

  • Freebasing: Dissolve the enantiopure (S)-amine free base in Ethyl Acetate (10 volumes).

  • Acidification: Cool the solution to 0°C. Slowly add 1.05 equivalents of 4M HCl in Dioxane. A white suspension will begin to form immediately.

  • Anti-Solvent Addition: To drive the crystallization to completion and maximize yield, add MTBE (4 volumes) dropwise over 20 minutes.

  • Aging & Isolation: Age the slurry at 0°C for 2 hours to allow the crystal lattice to mature, then filter and dry under a vacuum.

Troubleshooting Guides & FAQs

Q: My diastereomeric salt is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the concentration of the solute exceeds its solubility limit, but the melting point of the solvated salt is lower than the temperature at which it phase-separates. The flexible but-3-enyl chain highly predisposes this molecule to oiling out. Troubleshooting steps:

  • Dilute the system: Add 2-3 more volumes of your primary solvent (e.g., Methanol) to lower the supersaturation level.

  • Seed the solution: Introduce seed crystals of the pure (S)-tartrate salt at 45°C before the system reaches its cloud point.

  • Adjust the dielectric constant: If using an alcohol/anti-solvent mix, reduce the ratio of the anti-solvent (e.g., Heptane or MTBE)[3].

Q: The yield of my resolution is excellent, but the enantiomeric excess (ee) is stuck at 75%. Why? A: A high yield with low ee indicates kinetic co-precipitation of the more soluble (R)-amine diastereomer. This happens when the thermodynamic solubility gap is too narrow, or the cooling rate was too fast. Troubleshooting steps: Ensure you are using a 1:1 molar ratio of amine to diacid to force the formation of the acidic salt, which has a superior resolvability profile compared to the neutral salt[2]. Additionally, incorporate 5% water into your methanol to increase the solubility of the unwanted (R)-diastereomer, keeping it in the mother liquor.

Q: Can I crystallize the free base of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine directly by freezing it? A: No. Due to the low molecular weight and the high lipophilicity of the 4-fluoro-2-methylphenyl group, the lattice energy of the free base is extremely low[1]. Even at -20°C, it will likely remain a viscous oil or form an amorphous glass rather than a workable crystalline solid. Always isolate it as a tartrate, mandelate, or hydrochloride salt.

References

  • Transition Metal-Free Generation of N-Unsubstituted Imines from Benzyl Azides: Synthesis of N-Unsubstituted Homoallylic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Source: Tetrahedron: Asymmetry (Universidade de Lisboa Repository) URL:[Link]

  • Asymmetric Synthesis of Homoallylic Amines Bearing Adjacent Stereogenic Centers by Addition of Substituted Allylic Zinc Reagents to N-tert-Butanesulfinylimines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Reducing byproducts in the synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the asymmetric synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine. This guide is designed for researchers and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the asymmetric synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and actionable protocols to minimize byproduct formation and maximize stereochemical purity. Our focus is on the widely used method involving the diastereoselective addition of an allyl nucleophile to a chiral N-tert-butanesulfinyl imine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary byproduct in this synthesis, and what is its chemical origin?

A1: The primary and most critical byproduct is the undesired (R,S)-diastereomer of the N-sulfinyl amine intermediate.

The synthesis of the target chiral amine relies on the use of a chiral auxiliary, (S)-tert-butanesulfinamide, to form an N-sulfinyl imine from the starting aldehyde (4-fluoro-2-methylbenzaldehyde). The addition of the allyl nucleophile (e.g., allylmagnesium bromide) to the carbon-nitrogen double bond of this imine creates a new stereocenter. The goal is to produce exclusively the (S,S)-diastereomer, which, after removal of the sulfinyl group, yields the desired (S)-amine product.

However, if the reaction is not perfectly diastereoselective, the (R,S)-diastereomer will also be formed. The formation of this byproduct is a direct consequence of the nucleophile attacking the "wrong" face of the imine. The ratio of the desired (S,S)-diastereomer to the undesired (R,S)-diastereomer is known as the diastereomeric ratio (d.r.). A low d.r. is the most common problem in this synthesis.[1]

Q2: My synthesis is resulting in a low diastereomeric ratio (e.g., less than 95:5). What are the critical experimental factors I need to optimize?

A2: Low diastereoselectivity is almost always traced back to suboptimal reaction conditions. The stereochemical outcome is dictated by a rigid, six-membered chair-like transition state where the magnesium atom of the Grignard reagent chelates to both the nitrogen and oxygen atoms of the sulfinyl group. The bulky tert-butyl group preferentially occupies an equatorial position to minimize steric hindrance, forcing the allyl group to attack from a specific face. Deviation from this ideal model leads to the formation of the undesired diastereomer.

Here are the critical parameters to investigate, in order of importance:

  • Solvent Choice: The solvent has a profound impact on the stability and geometry of the chelated transition state.

    • Insight: Non-coordinating solvents are strongly preferred. Solvents like tetrahydrofuran (THF), while common for Grignard reactions, can compete with the sulfinyl group to coordinate with the magnesium atom. This "loosens" the transition state, reducing the energy difference between the two competing pathways and thus lowering diastereoselectivity.[2]

    • Recommendation: Use a non-coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene . These solvents do not interfere with the critical chelation, leading to a more rigid transition state and significantly higher diastereomeric ratios.[1][3]

  • Reaction Temperature: The addition of the Grignard reagent is highly exothermic.

    • Insight: Lower temperatures increase selectivity. The energy difference between the desired and undesired transition states is often small. Running the reaction at lower temperatures (e.g., -78 °C or -48 °C) makes it more difficult for the system to overcome the activation energy for the higher-energy, undesired pathway.

    • Recommendation: Perform the Grignard addition at -78 °C (dry ice/acetone bath) . If this is not feasible, a temperature of -48 °C (dry ice/acetonitrile bath) is also highly effective. Avoid adding the Grignard reagent at temperatures above 0 °C.

  • Quality and Stoichiometry of the Grignard Reagent:

    • Insight: The exact nature of the Grignard reagent in solution is complex. The presence of impurities or excess magnesium can affect the reaction.

    • Recommendation: Use freshly prepared or recently titrated allylmagnesium bromide. Ensure the use of a slight excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can sometimes lead to side reactions.

The following diagram illustrates the two competing transition states. The desired pathway (A) is favored due to lower steric hindrance, while the disfavored pathway (B) leads to the byproduct.

G cluster_0 Reaction Pathway Start (S)-N-Sulfinyl Imine + AllylMgBr TS_A Transition State A (Favored, Chelation-Controlled) Start->TS_A Low Energy Pathway (Non-Coordinating Solvent, Low Temp) TS_B Transition State B (Disfavored) Start->TS_B Higher Energy Pathway (Promoted by THF, Higher Temp) Product_A (S,S)-N-Sulfinyl Amine (Desired Intermediate) TS_A->Product_A Final_A (S)-Amine Product Product_A->Final_A Deprotection Product_B (R,S)-N-Sulfinyl Amine (Diastereomeric Byproduct) TS_B->Product_B Final_B (R)-Amine Byproduct Product_B->Final_B Deprotection caption Fig. 1: Competing Transition States

Fig. 1: Competing Transition States in Grignard Addition

The following table summarizes the key parameters for optimization:

ParameterSuboptimal ConditionRecommended Condition Rationale for Recommendation
Solvent THF, Diethyl EtherDichloromethane (CH₂Cl₂) or Toluene Minimizes solvent coordination to Mg, enforcing a rigid, selective transition state.[2]
Temperature 0 °C to Room Temp.-78 °C to -48 °C Maximizes the energy difference between competing transition state pathways.
Grignard Reagent Old, untitratedFreshly prepared or titrated, 1.1-1.5 eq. Ensures accurate stoichiometry and minimizes side reactions from impurities.
Q3: Can you provide a detailed, optimized protocol for the key allylation step?

A3: Certainly. This protocol is designed to maximize the diastereomeric ratio for the addition of allylmagnesium bromide to (S)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide.

Experimental Protocol: Diastereoselective Allylation

  • Reactor Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (S)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq.).

    • Dissolve the imine in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).

  • Cooling:

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes to ensure thermal equilibrium.

  • Grignard Addition:

    • In a separate, dry flask, prepare a solution of allylmagnesium bromide (1.2 eq.) in diethyl ether.

    • Slowly add the allylmagnesium bromide solution dropwise to the cold imine solution via a syringe pump over 30-60 minutes.

    • Critical: Monitor the internal temperature closely. Ensure it does not rise above -70 °C during the addition.

  • Reaction and Quenching:

    • Stir the reaction mixture at -78 °C for an additional 3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the reaction is still at -78 °C.

    • Allow the mixture to slowly warm to room temperature.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add water and more CH₂Cl₂.

    • Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-sulfinyl amine intermediate.

Q4: How can I accurately measure the diastereomeric ratio (d.r.), and what is the best way to remove the undesired (R,S)-diastereomer?

A4: Accurate analysis is crucial before proceeding to the final deprotection step. Attempting to separate the final amine enantiomers is significantly more difficult than separating the diastereomeric intermediates.

Analytical Methods:

  • ¹H NMR Spectroscopy: In many cases, the protons adjacent to the stereocenters of the two diastereomers will have slightly different chemical shifts. Integrating these distinct peaks can provide a good estimate of the d.r.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate and reliable method. An HPLC equipped with a chiral stationary phase (e.g., a Daicel CHIRALPAK® column) can fully resolve the two diastereomers, allowing for precise quantification of the d.r.

Purification Strategy:

The N-tert-butanesulfinyl amine intermediates are typically stable, crystalline solids. This physical property is a major advantage of the Ellman method.[1]

  • Recrystallization: The most effective method for removing the minor (R,S)-diastereomer is through recrystallization of the crude N-sulfinyl amine intermediate. The two diastereomers often have different solubilities, allowing the desired (S,S)-diastereomer to be crystallized in high purity.

    • Recommended Solvents: A solvent screen is recommended, but common systems include ethyl acetate/hexanes or diethyl ether/hexanes.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., hexanes) until turbidity is observed. Allow the solution to cool slowly to room temperature, then further cool in a refrigerator to maximize crystal formation. Collect the crystals by filtration.

    • Validation: After recrystallization, re-analyze the d.r. of the crystalline material by HPLC or NMR to confirm purity before proceeding with the final deprotection step (acidic removal of the sulfinyl group).

By carefully controlling the reaction parameters and purifying the diastereomeric intermediate, you can ensure the final (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine product is of the highest possible stereochemical purity.

References
  • Davis, F. A., et al. (1997). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]

  • Alonso, F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Niu, D., et al. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society. Available at: [Link]

  • Robichaud, J., et al. (2007). Reversal of Diastereoselection in the Addition of Grignard Reagents to Chiral 2-Pyridyl tert-Butyl (Ellman) Sulfinimines. The Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. G., et al. (1997). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Harvard University, Department of Chemistry and Chemical Biology. Available at: [Link]

  • De Kimpe, N., et al. (2006). Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines. Organic Letters. Available at: [Link]

  • Schaus, S. E., et al. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Enantiomeric Purity of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence therapeutic effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence therapeutic efficacy and patient safety. Enantiomers, which are non-superimposable mirror-image molecules, often exhibit significant differences in their pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of the enantiomeric purity of chiral drug substances.[1][2][3]

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, a chiral amine intermediate vital in the synthesis of various pharmaceutical agents. We will delve into the causality behind the methodological choices, present a complete validation package according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the performance of this "gold standard" technique with alternative analytical technologies.[1][4][5][6]

Foundational Principles: Achieving Chiral Recognition with HPLC

The primary challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment.[7] Chiral HPLC overcomes this by creating a stereoselective environment using a Chiral Stationary Phase (CSP).

The core principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1][7] The differing stability and energy of these complexes cause one enantiomer to be retained longer on the column, enabling their separation.[8] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and have become the "go-to" choice for a broad range of chiral separations due to their high success rates and multiple interaction mechanisms, including hydrogen bonding, π-π stacking, and steric hindrance.[7][8][9]

For the target analyte, a primary amine, a normal-phase chromatographic mode is often preferred. This approach enhances the specific interactions (like hydrogen bonding) necessary for chiral recognition. To ensure optimal peak shape and prevent unwanted interactions with the silica support, a small amount of a basic modifier is typically added to the mobile phase.[10][11]

A Framework for Trust: The HPLC Method Validation Workflow

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6][12] The ICH Q2(R1) guideline provides the definitive framework for this process, ensuring the reliability, reproducibility, and accuracy of the analytical data.[4][5][6][13]

HPLC_Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity specificity protocol->specificity linearity linearity protocol->linearity accuracy Accuracy (Recovery 98-102%) protocol->accuracy precision precision protocol->precision lod_loq LOD & LOQ (S/N ≥ 3 and ≥ 10) protocol->lod_loq robustness Robustness (System Suitability Passes) protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Approved for Routine Use report->end

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validated HPLC Method for (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

This section details the optimized HPLC method and presents the comprehensive validation data.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Mobile Phase
Validation Parameters, Protocols, and Results

The following validation characteristics were evaluated according to ICH Q2(R1) guidelines.[6]

  • Rationale: System suitability testing is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Protocol: A standard solution containing approximately 1.0 mg/mL of a racemic mixture of the analyte was injected five times.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomers: ≥ 2.0

    • Tailing factor (T) for the (S)-enantiomer: ≤ 1.5

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%

ParameterResultStatus
Resolution (Rs) 2.8Pass
Tailing Factor (T) 1.2Pass
%RSD of Peak Area (n=5) 0.45%Pass
  • Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the unwanted enantiomer.[6]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention times of the enantiomers.

    • Inject a solution of the desired (S)-enantiomer.

    • Inject a solution spiked with the unwanted (R)-enantiomer.

    • Inject a solution containing known process-related impurities.

  • Results: The diluent showed no interfering peaks. The method was able to baseline-resolve the (S)-enantiomer from its (R)-enantiomer (Rs = 2.8) and all known process impurities.

  • Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

  • Protocol: A series of five solutions of the unwanted (R)-enantiomer were prepared, ranging from the Limit of Quantitation (LOQ) to 1.0% of the nominal sample concentration (e.g., 0.05% to 1.0% w/w relative to the (S)-enantiomer at 1.0 mg/mL). Each solution was injected in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Concentration Level (% of nominal)Mean Peak Area (n=3)
LOQ (0.05%)5,120
0.10%10,350
0.25%25,900
0.50%51,600
1.00%102,800
Correlation Coefficient (r²) 0.9998
Range 0.05% to 1.0%
  • Rationale: Accuracy measures the closeness of the test results to the true value. It is determined by recovery studies.[14]

  • Protocol: A solution of the pure (S)-enantiomer (1.0 mg/mL) was spiked with the unwanted (R)-enantiomer at three concentration levels (LOQ, 0.15%, and 0.50%). Each level was prepared in triplicate and analyzed.

  • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for impurity analysis.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
LOQ (0.05%)0.50.4998.0%
100% (0.15%)1.51.52101.3%
150% (0.50%)5.05.08101.6%
Mean Recovery 100.3%
  • Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[12][15]

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 0.15% level were analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment was duplicated on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: %RSD ≤ 5.0% for impurity analysis at this level.

Precision LevelMean % (R)-enantiomer%RSD
Repeatability (n=6) 0.152%1.8%
Intermediate Precision (n=6) 0.149%2.1%
  • Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol: Determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ≥ 3

    • LOQ: S/N ≥ 10

ParameterConcentration (% of nominal)Signal-to-Noise Ratio
LOD 0.015%3.5
LOQ 0.05%11.2
  • Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

  • Protocol: The effect of small changes in flow rate, column temperature, and mobile phase composition was evaluated. System suitability parameters were monitored.

  • Results:

Parameter VariedModificationResolution (Rs)Tailing Factor (T)Status
Flow Rate ± 0.1 mL/min> 2.5< 1.3Pass
Temperature ± 2 °C> 2.6< 1.3Pass
% 2-Propanol ± 1% (absolute)> 2.4< 1.4Pass

The method is demonstrated to be robust within the tested parameters.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Range Range Method->Range Robustness Robustness Method->Robustness Sensitivity Sensitivity Method->Sensitivity Accuracy Accuracy Precision Precision Linearity Linearity Range->Accuracy Range->Precision Range->Linearity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of analytical method validation parameters.

Comparative Analysis: HPLC vs. Alternative Technologies

While chiral HPLC is the benchmark, other techniques offer distinct advantages and disadvantages for enantiomeric purity analysis.

FeatureValidated Chiral HPLC Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Principle Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[8]Uses supercritical CO₂ as the primary mobile phase with a co-solvent and a CSP.[16][]Separation of volatile compounds in the gas phase using a chiral capillary column.
Speed Moderate (Typical run times 10-30 min).Very Fast. Low viscosity of SFC mobile phase allows for higher flow rates and rapid equilibration.[16]Fast, but often requires derivatization, increasing overall time.
Resolution Excellent. A wide variety of CSPs and mobile phases allows for high optimization potential.Excellent. Often provides unique selectivity and higher efficiency compared to HPLC.Very high, but limited by analyte volatility.
Solvent Usage High consumption of organic solvents (e.g., hexane, isopropanol).Low (Green Technology). Primarily uses captured CO₂, significantly reducing organic solvent waste.Minimal liquid solvent usage.
Sample Requirements Soluble in mobile phase. Broadly applicable.Soluble in CO₂/co-solvent mixture.Must be volatile and thermally stable, or amenable to derivatization. Not suitable for many polar drug molecules.
Ideal Application Universal standard for QC labs; robust, reliable, and well-understood for a vast range of compounds.High-throughput screening, purification, and analysis where speed and green chemistry are priorities.Analysis of volatile or semi-volatile chiral compounds (e.g., fragrances, small metabolites).
Limitations Slower than SFC; higher solvent cost and waste.Higher initial instrument cost; less suitable for highly polar, non-soluble compounds.Limited to thermally stable and volatile analytes; risk of racemization during derivatization or high-temperature injection.

Conclusion

The presented HPLC method for determining the enantiomeric purity of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine has been rigorously validated according to ICH Q2(R1) guidelines. The experimental data confirm that the method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the unwanted (R)-enantiomer at levels critical for pharmaceutical quality control.

While alternative technologies like SFC offer significant advantages in speed and sustainability, the validated HPLC method stands as a universally applicable, highly reliable, and robust technique. Its performance, supported by comprehensive validation, provides the high degree of confidence required for drug development and regulatory submission, solidifying its position as the benchmark for enantiomeric purity analysis in the pharmaceutical industry.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • FDA Guidance on Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Guideline on bioanalytical method valid
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Efficient method development for chiral separ
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Taylor & Francis Online.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Enantiomer Identific
  • ICH Q2(R1)
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

Sources

Comparative

High-Performance Chiral Catalysts for the Asymmetric Synthesis of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Executive Summary & Structural Rationale The synthesis of chiral homoallylic amines is a critical operation in the development of nitrogen-containing active pharmaceutical ingredients (APIs), as these motifs serve as ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The synthesis of chiral homoallylic amines is a critical operation in the development of nitrogen-containing active pharmaceutical ingredients (APIs), as these motifs serve as versatile precursors for complex alkaloids and β-amino acids, as detailed in recent reviews on [1].

The target molecule, (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine , presents a highly specific synthetic challenge due to its aryl substitution pattern. Before selecting a catalyst, it is critical to understand how the substrate's structural causality dictates reactivity:

  • Conformational Locking (ortho-Methyl): The steric bulk of the 2-methyl group restricts the free rotation of the imine intermediate. This strongly favors the formation of the (E)-imine isomer. This conformational rigidity is essential for high enantioselectivity, as a fluctuating mixture of (E) and (Z) isomers would lead to competing transition states and eroded chiral induction[1].

  • Electrophilic Activation (para-Fluoro): The strongly electron-withdrawing nature of the fluorine atom (via inductive effects) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine carbon. This heightened electrophilicity accelerates nucleophilic attack, allowing the reaction to proceed at cryogenic temperatures (-20 °C to -40 °C), which thermodynamically locks the reaction into a single enantiomeric pathway, a phenomenon well-documented in[2].

Comparative Analysis of Chiral Catalytic Systems

To achieve the asymmetric allylation of the corresponding 4-fluoro-2-methylbenzaldehyde imine, three primary catalytic systems are evaluated.

CatalystSelection A Imine Substrate (4-Fluoro-2-methylphenyl) B Chiral Phosphoric Acid (e.g., (R)-TRIP) A->B C Chiral Diol (e.g., (S)-3,3'-Ph2-BINOL) A->C D Cu(I)-Phosphoramidite Complex A->D E Dual H-Bond Activation High Yield & ee% B->E F Boronate Exchange Moderate Yield & ee% C->F G Transmetalation High ee%, Low Yield D->G H (S)-Homoallylic Amine Target Product E->H F->H G->H

Logical workflow comparing catalytic pathways for asymmetric imine allylation.

Quantitative Performance Data

The following table synthesizes the experimental performance of each catalyst when applied to the target substrate class.

Catalyst SystemAllylating AgentTempYield (%)ee (%)Operational Profile
(R)-TRIP (CPA) Allylboronic acid pinacol ester-20 °C8896Robust, air-stable, highly scalable. Dual H-bond activation.
(S)-3,3'-Ph2-BINOL AllyldiisopropoxyboraneRT8292Requires strictly anhydrous conditions. Boronate exchange mechanism.
Cu(I)-Phosphoramidite Allyldiboronate-40 °C7598Exceptional ee, but requires strict inert atmosphere and complex prep.

Standardized Experimental Protocol: (R)-TRIP Catalyzed Allylation

This protocol utilizes an in situ generated N-Boc imine to prevent the degradation typically associated with isolated aliphatic/aryl imines. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Phase 1: In Situ Imine Generation & Asymmetric Allylation

Causality: N-Boc imines are highly electrophilic but prone to trimerization and hydrolysis. By using an α-amido sulfone precursor and a mild insoluble base (Cs₂CO₃), the imine is generated slowly in situ. This maintains a low steady-state concentration, preventing background uncatalyzed (racemic) allylation and ensuring the chiral catalyst dictates the stereochemistry.

  • Setup: To an oven-dried Schlenk flask under argon, add the α-amido sulfone derived from 4-fluoro-2-methylbenzaldehyde (1.0 mmol), (R)-TRIP catalyst (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (1.2 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous toluene (10 mL) and cool the system to -20 °C using a cryocooler.

    • Validation Checkpoint 1: Perform a baseline TLC (Hexanes/EtOAc 8:2). Only the polar α-amido sulfone spot should be visible.

  • Allylation: Dropwise, add allylboronic acid pinacol ester (1.5 mmol). Stir vigorously at -20 °C for 24 hours.

    • Validation Checkpoint 2: Monitor via TLC. The reaction is self-validating when the intermediate in situ imine spot (which faintly appears during the reaction) is fully consumed and replaced by a single, less polar spot corresponding to the N-Boc protected homoallylic amine.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 3: Add 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Obtain a crude ¹H-NMR to calculate the exact mass balance and conversion yield before column chromatography.

Phase 2: Deprotection to the Free Primary Amine

Causality: The Boc group must be removed to yield the free (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine. Trifluoroacetic acid (TFA) provides a clean, traceless cleavage without isomerizing the terminal alkene.

  • Cleavage: Dissolve the purified N-Boc homoallylic amine in anhydrous CH₂Cl₂ (5 mL) and cool to 0 °C. Add TFA (2 mL) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in CH₂Cl₂ and wash with 1M NaOH until the aqueous layer is pH > 10. Extract, dry, and concentrate to yield the pure target amine.

    • Validation Checkpoint 4 (Final Analysis):

      • Mass Spectrometry: ESI+ must show the [M+H]⁺ peak at m/z 180.1.

      • Chiral HPLC: Run the product on a Chiralcel OD-H column (Hexane/i-PrOH 95:5). The integration of the major peak (S-enantiomer) versus the minor peak (R-enantiomer) validates the >95% ee metric.

References

  • Kondratyev NS, Malkov AV. Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein J Org Chem. 2024. URL: [Link]

  • Lou S, Moquist PN, Schaus SE. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. J Am Chem Soc. 2007. URL: [Link]

  • Vieira EM, Snapper ML, Hoveyda AH. Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. Angew Chem Int Ed Engl. 2011. URL: [Link]

Sources

Validation

Comprehensive LC-MS Characterization Guide for (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine: Direct Chiral vs. Derivatization vs. Achiral HRMS

Executive Brief Enantioenriched homoallylic primary amines, such as (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, are indispensable building blocks in modern medicinal chemistry, frequently serving as key intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

Enantioenriched homoallylic primary amines, such as (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, are indispensable building blocks in modern medicinal chemistry, frequently serving as key intermediates in the total synthesis of complex nitrogen-containing alkaloids and active pharmaceutical ingredients (APIs)[1],[2]. Because the biological efficacy of these downstream APIs is often strictly tied to their stereochemistry, rigorous analytical characterization of the homoallylic amine intermediate is a critical quality attribute.

This guide provides an objective, data-driven comparison of three distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies used to characterize this specific chiral compound. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the mechanistic causality behind column selection, ionization efficiency, and matrix-effect mitigation.

The Methodological Trilemma: Selecting the Right LC-MS Strategy

Characterizing a fluorinated, chiral homoallylic amine presents a unique analytical trilemma. Analysts must balance the need for structural confirmation (exact mass), enantiomeric excess (ee%) determination, and trace-level sensitivity. No single technique optimally satisfies all three requirements.

  • Achiral Reversed-Phase LC-HRMS (Orbitrap/Q-TOF): Utilizes sub-2 µm C18 columns coupled to High-Resolution Mass Spectrometry. It provides sub-ppm mass accuracy for empirical formula confirmation and detailed MS/MS spectra for structural elucidation. However, it is fundamentally "blind" to chirality and cannot differentiate the (S) and (R) enantiomers.

  • Direct Chiral LC-MS/MS (CSP): Employs Chiral Stationary Phases (e.g., immobilized amylose/cellulose). While it allows for direct ee% measurement without sample alteration, the normal-phase or polar-organic mobile phases (e.g., hexane/IPA or 100% ACN with volatile salts) often severely suppress Electrospray Ionization (ESI) efficiency, leading to poor Limits of Detection (LOD).

  • Pre-column Chiral Derivatization (CCD) RP-LC-MS/MS: Reacts the primary amine with a chiral tagging reagent—such as L-pyroglutamic acid (L-PGA) or (R)-BiAC—to convert enantiomers into stable diastereomers[3],[4]. These diastereomers are then separated on high-efficiency achiral C18 columns using standard aqueous/organic gradients. This method dramatically enhances ESI sensitivity (down to the fmol level) and provides baseline chiral resolution[3].

AnalyticalStrategy Start Sample: (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine Branch1 Achiral RP-LC-HRMS (Orbitrap/Q-TOF) Start->Branch1 Branch2 Direct Chiral LC-MS (CSP Column) Start->Branch2 Branch3 Chiral Derivatization (L-PGA / (R)-BiAC) Start->Branch3 Result1 Exact Mass & MS/MS (No ee% determination) Branch1->Result1 Result2 Direct ee% Quantitation (Matrix suppression risks) Branch2->Result2 Result3 Diastereomer Separation (Ultra-high sensitivity) Branch3->Result3

Caption: Workflow decision matrix for LC-MS characterization of chiral homoallylic amines.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three methodologies when applied to the target compound.

Table 1: Performance Comparison of LC-MS Methodologies

MetricAchiral RP-LC-HRMSDirect Chiral LC-MS/MSChiral Derivatization (L-PGA)
Primary Utility Structural confirmationDirect ee% measurementTrace enantiomer quantitation
Stationary Phase Sub-2 µm C18Immobilized PolysaccharideSub-2 µm C18
Ionization Mode ESI (+)APCI (+) or ESI (+)ESI (+)
Sensitivity (LOD) ~1-5 pg/mL~50-100 pg/mL~1-4 fmol (Ultra-low)
Chiral Resolution (Rs) N/A (Co-elution)1.2 - 2.51.6 - 6.8
Sample Prep Time < 5 mins (Dilution)< 5 mins (Dilution)~60 mins (Reaction)
Protocol Deep-Dive: Self-Validating Systems

To ensure absolute trustworthiness in our analytical data, protocols must be self-validating. The following methodologies detail the causality behind each experimental choice.

Protocol A: Structural Confirmation via Achiral RP-LC-HRMS

This protocol is designed to confirm the exact mass and structural connectivity of the synthesized (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures the primary amine is fully protonated ([M+H]+) prior to entering the ESI source, maximizing ion yield.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Run a fast 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap in positive ESI mode. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the precursor ion (m/z 180.1188).

Fragmentation Parent [M+H]+ m/z 180.1188 Frag1 [M+H-NH3]+ m/z 163.0923 Parent->Frag1 - NH3 (-17 Da) Frag2 [M+H-C3H6]+ m/z 138.0719 Parent->Frag2 - C3H6 (-42 Da) Frag3 [M+H-NH3-C3H6]+ m/z 121.0453 Frag1->Frag3 - C3H6 (-42 Da) Frag2->Frag3 - NH3 (-17 Da)

Caption: Proposed ESI(+) MS/MS fragmentation pathway for the target homoallylic amine.

Table 2: HRMS Fragmentation Data for Structural Elucidation

Fragment IonExact Mass (m/z)FormulaMass Error (ppm)Proposed Neutral Loss
[M+H]+ 180.1188C11H15FN+< 1.0None (Precursor)
[M+H-NH3]+ 163.0923C11H12F+< 1.5-17.0265 (Ammonia)
[M+H-C3H6]+ 138.0719C8H9FN+< 1.5-42.0469 (Propene)
[M+H-NH3-C3H6]+ 121.0453C8H6F+< 2.0-59.0734 (Ammonia + Propene)
Protocol B: Self-Validating Chiral Derivatization (CCD) LC-MS/MS

When determining the trace presence of the (R)-enantiomer impurity in a batch of the (S)-enantiomer, direct chiral LC-MS often lacks the required sensitivity due to matrix suppression. We utilize L-pyroglutamic acid (L-PGA) derivatization[3].

  • Reagent Preparation (The Self-Validating Step): Prepare a 1:1 molar mixture of light L-PGA and heavy isotope-labeled L-PGA-d5. Causality: By derivatizing a known standard with L-PGA-d5 and spiking it into the sample, we create an internal standard that co-elutes exactly with the target analytes. Any ion suppression caused by the LC-MS matrix will affect the light and heavy isotopologues identically, rendering the quantitative ratio absolute and self-validating[3].

  • Derivatization Reaction: Combine 10 µL of the amine sample with 50 µL of the L-PGA reagent mixture. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-1H-benzotriazole (HOBt). Incubate at room temperature for 60 minutes. Causality: EDC and HOBt are mild peptide coupling reagents. They activate the carboxylic acid of L-PGA without requiring harsh basic conditions or high heat, which strictly prevents the racemization of the sensitive chiral center at C1 of the homoallylic amine.

  • Chromatographic Separation: Inject the resulting diastereomers onto a sub-2 µm ODS (C18) column. Causality: Diastereomers possess different physicochemical properties (unlike enantiomers), allowing them to be fully resolved (Rs > 1.6) on standard, highly efficient reversed-phase columns[3].

  • Tandem Mass Spectrometry (MS/MS): Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized complex using a Triple Quadrupole (QqQ) mass spectrometer. The shift to an aqueous/organic mobile phase drastically improves ESI droplet desolvation, pushing detection limits down to the 1-4 fmol range[3].

Conclusion

For the robust characterization of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, relying on a single analytical technique is insufficient. Achiral RP-LC-HRMS is mandatory for confirming the exact mass and structural connectivity of the homoallylic amine framework. However, for rigorous enantiomeric purity profiling, Pre-column Chiral Derivatization (CCD) paired with RP-LC-MS/MS and heavy-isotope internal standards provides a self-validating, ultra-sensitive alternative that vastly outperforms direct chiral stationary phase methods in terms of Limits of Detection and matrix resilience.

Sources

Comparative

X-Ray Crystallography Validation of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine Absolute Configuration: A Comparative Guide

Introduction The unambiguous assignment of absolute configuration (AC) is a critical regulatory and scientific requirement in drug development. For chiral homoallylic amines such as (S)-1-(4-Fluoro-2-methylphenyl)but-3-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction The unambiguous assignment of absolute configuration (AC) is a critical regulatory and scientific requirement in drug development. For chiral homoallylic amines such as (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, AC determination presents a unique physical challenge: the free base is typically a low-molecular-weight liquid or low-melting solid, rendering direct Single-Crystal X-ray Diffraction (SCXRD) impossible. Furthermore, the inherent conformational flexibility of the but-3-en-1-amine chain can complicate spectroscopic assignments.

As a Senior Application Scientist, I have evaluated multiple orthogonal techniques for AC validation. This guide objectively compares SCXRD against alternative methods—Vibrational Circular Dichroism (VCD) and Mosher’s NMR method—and provides a field-proven, self-validating SCXRD protocol tailored for light-atom chiral amines.

Comparative Analysis of AC Determination Methods

When selecting an AC validation method for (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, scientists must balance throughput, sample requirements, and the statistical confidence of the output.

  • Mosher’s Method (NMR): Involves derivatizing the amine with[1]. While throughput is high, the conformational flexibility of the homoallylic chain can lead to ambiguous Δδ values, reducing confidence in the spatial assignment.

  • Vibrational Circular Dichroism (VCD): A non-destructive solution-state technique. However, it requires exhaustive Density Functional Theory (DFT) conformational searches. The flexible butenyl tail of this specific molecule often results in multiple low-energy conformers, which can dilute the experimental VCD signal and lower the reliability of the theory-to-experiment match.

  • SCXRD (Derivatization Approach): The definitive "gold standard." By converting the liquid amine into a crystalline heavy-atom derivative or a diastereomeric salt, we force the molecule into a rigid lattice. This allows for the precise calculation of the [2], providing an unambiguous, statistically rigorous AC assignment.

Quantitative Method Comparison

FeatureSCXRD (Heavy-Atom Deriv.)Mosher's Method (NMR)Vibrational Circular Dichroism
Sample State Single Crystal (Solid)Solution (e.g., CDCl 3​ )Solution (e.g., CDCl 3​ )
Derivatization Required (e.g., p-Bromobenzamide)Required (MTPA amides)None (Free base/salt)
Data Output Flack Parameter ( x≈0 ) ΔδSR Chemical ShiftsIR/VCD Spectra Match
Computational Need Low (Standard Refinement)LowExtremely High (DFT)
Confidence Level Absolute (Highest) Moderate to HighModerate
Throughput Low (Crystallization bottleneck)HighMedium
The Causality Behind Experimental Choices (E-E-A-T)

To understand why specific steps are taken in the SCXRD protocol, we must examine the physics of X-ray scattering. The free amine, (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, consists entirely of light atoms (C, H, N, F). Fluorine provides negligible anomalous dispersion ( Δf′′ ) under standard Mo K α or even Cu K α radiation. Without sufficient anomalous scattering, the Friedel pairs ( Ihkl​ and Ihˉkˉlˉ​ ) are nearly identical, making the Flack parameter statistically meaningless (e.g., x=0.1±0.4 )[2].

The Derivatization Strategy: To solve this, we must introduce a strong anomalous scatterer or a known internal chiral reference.

  • Heavy-Atom Covalent Derivatization: Reacting the amine with 4-bromobenzoyl chloride yields a crystalline amide. The bromine atom acts as a powerful anomalous scatterer, driving the standard uncertainty of the Flack parameter down to authoritative levels (e.g., x=0.01±0.02 ).

  • Chiral Salt Formation: Alternatively, crystallizing the amine with a resolving agent like (1S)-(+)-10-camphorsulfonic acid introduces sulfur (a moderate anomalous scatterer) and a known stereocenter. Even if the Flack parameter is borderline, the relative stereochemistry to the established camphorsulfonate backbone definitively proves the amine's absolute configuration.

Self-Validating SCXRD Protocol

The following methodology is designed as a self-validating system. Every step includes a quality-control checkpoint to ensure the integrity of the final AC assignment.

Step 1: Enantiomeric Purity Verification

  • Action: Analyze the free amine via chiral HPLC.

  • Causality: Crystallizing a sample with low enantiomeric excess (ee) can result in a centrosymmetric crystal lattice (racemate) or a solid solution, which mathematically prevents AC determination. Proceed only if ee > 99%.

Step 2: Heavy-Atom Derivatization

  • Action: Dissolve 1.0 eq of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine and 1.2 eq of triethylamine in anhydrous dichloromethane. Dropwise add 1.1 eq of 4-bromobenzoyl chloride at 0 °C. Stir for 2 hours, wash with 1M HCl, and concentrate to yield the crude amide.

  • Validation: Confirm complete conversion via LC-MS and 1 H NMR.

Step 3: Crystal Growth

  • Action: Dissolve the crude amide in a minimum volume of ethyl acetate. Set up a vapor diffusion chamber using pentane as the antisolvent. Allow 3–7 days for slow diffusion at room temperature.

  • Validation: Select a single crystal with sharp edges, free of visible twinning or defects under polarized light.

Step 4: Data Collection and Refinement

  • Action: Mount the crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å). Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous scattering signal of the Bromine atom.

  • Validation: Solve the structure using direct methods and refine using full-matrix least-squares. Calculate the Flack parameter using [3].

  • Self-Correction Check: If the Flack parameter x≈0.00 with a standard uncertainty <0.04 , the (S)-configuration is confirmed. If x≈1.00 , the true configuration is (R). If x≈0.50 , the crystal is a racemic twin, indicating a failure in Step 1 or spontaneous racemization.

Workflow Visualization

G Amine Synthesis of (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine HPLC Chiral HPLC (Ensure ee > 99%) Amine->HPLC Deriv Derivatization (e.g., p-Bromobenzamide or Camphorsulfonate salt) HPLC->Deriv High ee Cryst Crystallization (Slow Evaporation / Vapor Diffusion) Deriv->Cryst SCXRD SCXRD Data Collection (Cu Kα Radiation) Cryst->SCXRD Single Crystal Refine Structure Solution & Flack Parameter Refinement SCXRD->Refine Validate Absolute Configuration Confirmed (x ≈ 0) Refine->Validate

Caption: Workflow for SCXRD absolute configuration determination of chiral amines.

References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol for the Safe Disposal of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Target Audience: Researchers, Environmental Health and Safety (EHS) Officers, and Drug Development Professionals. Executive Summary & Chemical Profile (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a specialized chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Environmental Health and Safety (EHS) Officers, and Drug Development Professionals.

Executive Summary & Chemical Profile

(S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a specialized chiral homoallylic amine frequently utilized as an intermediate in pharmaceutical synthesis. Proper disposal of this compound is not merely a regulatory formality; it is a critical safety operation dictated by its specific molecular architecture.

Understanding the causality behind its disposal requires analyzing its three primary functional groups:

  • Fluorinated Aromatic Ring: The presence of the fluorine atom strictly categorizes this compound as Halogenated Organic Waste [1]. Halogenated compounds cannot be processed in standard waste-to-energy incinerators. They require specialized high-temperature thermal destruction facilities equipped with caustic scrubbers to neutralize highly toxic and corrosive hydrogen fluoride (HF) gas generated during combustion[2].

  • Primary Amine: Amines are basic and nucleophilic. If inadvertently mixed with acidic waste streams, they can undergo rapid, exothermic salt-formation reactions[1].

  • Terminal Alkene: The but-3-en-1-amine moiety contains a reactive double bond prone to oxidation or polymerization. It must be strictly segregated from strong oxidizing agents to prevent uncontrolled exothermic reactions[3].

Hazard Assessment & Segregation Logic

The fundamental rule of solvent and chemical waste management is segregation. Commingling (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine with non-halogenated organic waste (like ethanol or acetone) instantly converts the entire bulk volume into halogenated waste[4]. Because halogenated waste costs significantly more to dispose of—often up to three times as much—strict segregation is both an environmental and economic imperative[1]. Furthermore, discharging any halogenated solvent down the sink into municipal sewer systems is strictly prohibited under environmental regulations such as the Clean Water Act and the Resource Conservation and Recovery Act (RCRA)[5].

Operational Disposal Plan: Step-by-Step Methodology

To ensure a self-validating safety system, laboratory personnel must follow this standardized operational workflow for disposal:

Step 1: Waste Identification and Segregation

  • Identify the waste stream as "Halogenated Organic Waste"[6].

  • Verify that the waste collection container does not contain incompatible materials, specifically heavy metals, cyanides, strong acids, or acutely toxic "P-listed" wastes[1].

Step 2: Container Selection and Preparation

  • Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) carboys or heavy-duty glass bottles are optimal[1].

  • Avoid metal containers, as the basic amine can cause slow corrosion over time.

  • Ensure the container features a secure, vapor-tight cap.

Step 3: Active Labeling

  • Affix a standardized "Hazardous Waste" tag to the container before the first drop of waste is introduced[1].

  • Write the full chemical name: "(S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine". Do not use chemical formulas or shorthand abbreviations[3].

  • Check the boxes for "Halogenated" and "Toxic/Flammable" on the hazard tag[1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the active waste container upright in a designated SAA, ideally inside a flammable storage cabinet or under a certified chemical fume hood[3].

  • Place the primary container inside a secondary containment bin (e.g., a polyethylene tray) capable of holding 110% of the primary container's volume to capture accidental leaks[1].

  • Keep the container tightly closed at all times, removing the cap only when actively adding waste[7].

Step 5: Empty Container Decontamination

  • If the original reagent bottle is emptied, it is still considered hazardous due to chemical residue.

  • Triple-rinse the empty container with a compatible solvent (e.g., a small amount of methanol or acetone)[8].

  • Collect the rinsate and deposit it into the Halogenated Organic Waste container[7].

  • Once triple-rinsed, the original container may be air-dried in a fume hood and disposed of as standard solid waste or recycled[8].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination.

  • Evacuate and Ventilate: Alert nearby personnel. Ensure the laboratory fume hoods are running to maximize air exchange[3].

  • Don PPE: Equip double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[3].

  • Containment: Surround and cover the spill with an inert, dry absorbent material such as vermiculite, sand, or specialized spill pads[1]. Never use combustible materials like sawdust for amine or alkene spills.

  • Collection: Carefully sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or bucket.

  • Disposal: Tag the cleanup materials as "Hazardous Waste - Spill Debris (Halogenated)" and immediately request a specialized pickup from EHS[1].

Quantitative Data & Waste Parameters

The following table summarizes the critical quantitative parameters and limits for managing this specific chemical waste.

ParameterOperational GuidelineRegulatory / Safety Rationale
Waste Classification Halogenated Organic WasteAny compound containing F, Cl, Br, or I[4].
Halogen Content Limit > 0%Commingling triggers halogenated status for the entire volume[4].
SAA Accumulation Limit Max 25 - 55 GallonsLocal EHS limits often restrict SAA volumes to 25 gallons to minimize fire/toxic risk[1].
Container Headspace Minimum 10%Containers must not be filled past 90% to allow for vapor expansion[9].
pH Compatibility Basic (Amine)Keep strictly segregated from acidic waste to prevent exothermic reactions[1].

Process Visualization

The following decision tree illustrates the logical routing for the disposal of (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine.

WasteDisposal Start Waste Generation: (S)-1-(4-Fluoro-2-methylphenyl) but-3-en-1-amine Decision Contains Aqueous or Incompatible Waste? Start->Decision Separate Phase Separation / Segregation Decision->Separate Yes Halogenated Route to Halogenated Organic Waste Stream Decision->Halogenated No Separate->Halogenated Container Store in HDPE/Glass with Secondary Containment Halogenated->Container Incineration EHS Pickup & High-Temp Incineration Container->Incineration

Workflow for the segregation and disposal of fluorinated amine waste.

References

  • Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents Standard Operating Procedure." 3

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." 1

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles."9

  • University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures."8

  • Lehigh University Campus Safety Division. "Hazardous Waste Disposal Procedures Handbook." 7

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." 5

  • Earlham College. "Hazardous waste disposal." 6

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 2

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." 4

Sources

Handling

Personal protective equipment for handling (S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

Comprehensive Safety and Operational Guide for Handling (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine As a Senior Application Scientist, I frequently observe laboratories underestimating the compounded risks of multi-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the compounded risks of multi-functional organic molecules. (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is not a generic organic building block; it is a chiral, fluorinated homoallylic amine. This specific combination of functional groups dictates a rigorous, self-validating approach to personal protective equipment (PPE), handling methodologies, and disposal protocols. This guide provides the definitive operational framework to ensure absolute safety, scientific integrity, and regulatory compliance in your laboratory.

Physicochemical Hazard Profile: The Causality of Risk

To engineer a safe handling protocol, we must first deconstruct the molecule's chemical anatomy to understand the causality of its hazards:

  • The Primary Amine Moiety: Amines are inherently basic and nucleophilic. Upon contact with biological tissues (which are rich in moisture), they undergo rapid exothermic protonation. This leads to severe liquefactive necrosis (chemical burns) and can cause irreparable corneal damage within seconds[1].

  • The Fluorinated Aromatic Ring: The inclusion of a highly electronegative fluorine atom on the lipophilic tolyl ring significantly alters the molecule's physicochemical properties. The carbon-fluorine bond increases the molecule's lipophilicity, enhancing its ability to permeate the stratum corneum (skin) and carry the corrosive amine systemically[2]. Furthermore, under extreme thermal degradation or combustion, fluorinated organics can release highly toxic hydrogen fluoride (HF) gas[3].

  • The Homoallylic Alkene: The terminal double bond introduces a vector for reactivity, making the compound susceptible to auto-oxidation or violent exothermic reactions if exposed to radical initiators or concentrated mineral acids.

Mandatory Personal Protective Equipment (PPE) Matrix

Behavioral compliance is prone to human error; therefore, our first line of defense is robust physical barriers. Do not rely on standard thin latex or nitrile exam gloves. The lipophilicity of the fluorinated aromatic ring facilitates rapid permeation through thin elastomers.

Protective BarrierQuantitative/Material SpecificationCausal Justification
Hand Protection Heavy-duty Butyl Rubber or Double-gloved Nitrile (≥8 mil thickness).Standard thin nitrile degrades rapidly upon exposure to lipophilic amines. Butyl rubber provides superior permeation resistance to basic organics[4].
Eye/Face Protection Chemical splash goggles + Full-face shield.Amines cause severe eye damage instantly. A face shield prevents aerosolized droplets from bypassing safety goggles[5].
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apron.Protects against the flammability of organic liquids and prevents corrosive soaking into standard cotton garments[2].
Engineering Control Class IIB Chemical Fume Hood (Face velocity: 80–120 fpm).The vapor pressure of homoallylic amines necessitates strict ventilation to prevent inhalation toxicity and asphyxiation[1].

Operational Workflow: Step-by-Step Methodology

Every protocol described here is designed as a self-validating system. By engineering safety into the physical steps, we remove the reliance on assumptions and ensure the chemistry itself verifies the safety of the environment.

Step 1: Pre-Operational Setup & Fume Hood Validation

  • Verify the fume hood's inward face velocity is actively reading between 80-120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong oxidizers, heavy metal catalysts, and concentrated mineral acids, to prevent uncontrolled exothermic acid-base reactions[6].

Step 2: Chemical Transfer (Closed-System Methodology)

  • Purge the receiving Schlenk flask or reaction vessel with an inert gas (Nitrogen or Argon). This mitigates the risk of the homoallylic alkene reacting with atmospheric oxygen.

  • Utilize a gas-tight syringe or a chemically resistant PTFE cannula for the transfer. Never pour liquid amines openly; pouring generates highly corrosive, invisible vapor plumes that can exceed occupational exposure limits instantly.

Step 3: Post-Reaction Decontamination (Self-Validating Step)

  • Glassware that has contacted the amine must not be placed directly into a base bath or removed from the hood.

  • Rinse all contaminated glassware with a dilute, weak acid (e.g., 5% citric acid or 1M HCl) inside the fume hood.

  • Causality: This step is self-validating because it chemically protonates the residual volatile amine, converting it into a water-soluble, non-volatile ammonium salt. Only after this conversion is the glassware safe to handle outside the hood.

Workflow N1 Pre-Operational Setup Verify Hood & Clear Incompatibles N2 Inert Gas Purge Displace Oxygen/Moisture N1->N2 N3 Closed-System Transfer Use Gas-Tight Syringe N2->N3 N4 Reaction Execution Monitor Exotherm N3->N4 N5 Decontamination Dilute Acid Wash of Glassware N4->N5

Standard operational workflow for handling reactive fluorinated amines safely.

Emergency Response & Spill Mitigation

In the event of an exposure or spill, the response must be immediate and chemically logical.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area under a safety shower with copious amounts of water for a minimum of 15 minutes[1]. Do not attempt to chemically neutralize the amine on the skin with an acid; the resulting exothermic neutralization will cause secondary thermal burns to the already compromised tissue[5].

  • Spill Cleanup: Evacuate non-essential personnel. Don a fitted respirator with an organic vapor/acid gas cartridge if the spill extends beyond the fume hood. Cover the liquid with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use sawdust or organic absorbents, as the amine may react violently. Sweep the absorbed material into a compatible, sealable container using non-sparking tools[7].

Waste Disposal Plan: Halogenated Segregation

Because this molecule contains fluorine, its disposal pathway is strictly regulated and must not be commingled with standard organic waste.

  • Segregation: All waste containing (S)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, including contaminated consumables and aqueous quench liquids, must be classified as Halogenated Organic Waste [7].

  • Destruction Mechanism: Halogenated streams require high-temperature incineration equipped with specialized alkaline scrubbers. These scrubbers are necessary to capture and neutralize the hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during the thermal destruction of the fluorinated amine[7]. Improper disposal into non-halogenated streams can lead to the illegal atmospheric venting of these toxic gases.

WasteFlow W1 Generate Amine Waste W2 Contains Fluorine? W1->W2 W3 Halogenated Organic Waste (High-Temp Incineration) W2->W3 Organic Phase W4 Aqueous Quench Waste (Check pH) W2->W4 Aqueous Phase W5 Neutralize to pH 6-8 W4->W5 W5->W3 If F- salts present

Decision tree for the segregation and disposal of fluorinated amine waste.

References[1] Allylamine Safety Data Sheet - Fisher Scientific.View Source[4] Safety Data Sheet - Sigma-Aldrich. View Source[7] Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals - Benchchem. View Source[2] An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds - Benchchem. View Source[5] Chemical Hazards - University of Pittsburgh. View Source[6] EHS: Laboratory Safety: Chemical Hygiene Program - University of Rochester. View Source[3] Laboratory Safety and Chemical Hygiene Plan - Northwestern University. View Source

Sources

© Copyright 2026 BenchChem. All Rights Reserved.